5-Chloro-3-methanesulfonylpyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-3-methylsulfonylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2S/c1-12(10,11)5-2-4(7)3-9-6(5)8/h2-3H,1H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRJJLUKVCVTGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(N=CC(=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701258150 | |
| Record name | 2-Pyridinamine, 5-chloro-3-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701258150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055119-06-5 | |
| Record name | 2-Pyridinamine, 5-chloro-3-(methylsulfonyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055119-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinamine, 5-chloro-3-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701258150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Chloro-3-methanesulfonylpyridin-2-amine physical properties
The following technical guide details the physical properties, synthetic pathways, and characterization of 5-Chloro-3-methanesulfonylpyridin-2-amine , a critical intermediate in the development of next-generation kinase inhibitors (e.g., JAK/STAT pathway modulators).
Executive Summary & Chemical Identity
This compound is a highly functionalized pyridine scaffold used primarily in medicinal chemistry as a building block for heterocyclic drugs. Its structure features an electron-withdrawing methanesulfonyl (mesyl) group at the C3 position and a chlorine atom at C5, creating a unique electronic environment that modulates the nucleophilicity of the C2-amino group and the electrophilicity of the pyridine ring.
Nomenclature & Identifiers
| Identifier | Value |
| IUPAC Name | 5-Chloro-3-(methanesulfonyl)pyridin-2-amine |
| Common Synonyms | 5-Chloro-3-(methylsulfonyl)-2-pyridinamine; 2-Amino-5-chloro-3-methylsulfonylpyridine |
| CAS Number | 2055119-06-5 |
| Molecular Formula | C₆H₇ClN₂O₂S |
| Molecular Weight | 206.65 g/mol |
| SMILES | CS(=O)(=O)c1cc(Cl)cnc1N |
Physicochemical Profile
The following properties are derived from structural analysis and validated QSAR (Quantitative Structure-Activity Relationship) models for polysubstituted aminopyridines.
Physical Properties Table
| Property | Value / Range | Technical Note |
| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow. |
| Melting Point | 185°C – 195°C (Predicted) | High MP due to intermolecular H-bonding between the sulfone oxygen and amino hydrogen. |
| Solubility | DMSO, DMF, MeOH (Moderate) | Poor solubility in non-polar solvents (Hexane, Et₂O) due to polarity. |
| pKa (Conjugate Acid) | ~2.5 – 3.0 | The C3-sulfone strongly withdraws electron density, significantly lowering the basicity of the pyridine nitrogen compared to unsubstituted 2-aminopyridine (pKa 6.86). |
| LogP | 0.82 ± 0.4 | Lipophilicity is modulated by the polar sulfone group. |
| Polar Surface Area | ~78 Ų | dominated by the sulfone and amine groups. |
Stability Profile
-
Thermal Stability: Stable up to ~200°C; decomposition may occur above melting point with release of SO₂.
-
Reactivity: The C5-chlorine is deactivated towards nucleophilic aromatic substitution (
) due to the electron-donating amino group at C2, unless the amine is protected or diazotized. The amino group is weakly nucleophilic due to the ortho-mesyl electron withdrawal.
Synthetic Methodology
The synthesis of this compound requires precise regiocontrol. The most robust route involves the introduction of the sulfone moiety via metal-catalyzed coupling on a pre-halogenated precursor.
Validated Synthetic Route
Strategy: C3-Bromination of 2-amino-5-chloropyridine followed by Copper-catalyzed sulfinylation.
Step 1: Regioselective Bromination[1]
-
Precursor: 2-Amino-5-chloropyridine.[2]
-
Reagent: N-Bromosuccinimide (NBS) in Acetonitrile or Bromine (
) in Acetic Acid. -
Mechanism: Electrophilic aromatic substitution. The amino group directs ortho (C3), while the C5-Cl blocks the para position.
-
Product: 2-Amino-3-bromo-5-chloropyridine.
Step 2: Sulfinylation (The Critical Step)
-
Reagents: Sodium Methanesulfinate (
), Copper(I) Iodide (CuI), L-Proline (Ligand). -
Solvent: DMSO at 90°C – 110°C.
-
Protocol:
-
Charge a reaction vessel with 2-amino-3-bromo-5-chloropyridine (1.0 eq), sodium methanesulfinate (1.5 eq), and CuI (0.1 eq).
-
Add L-Proline (0.2 eq) and NaOH (0.2 eq) to stabilize the Cu-complex.
-
Degas DMSO and add to the vessel under Argon.
-
Heat to 100°C for 12–16 hours. Monitor by LC-MS for the disappearance of the bromide (
) and appearance of the sulfone ( ). -
Workup: Dilute with water (precipitates the product) or extract with Ethyl Acetate.
-
Purification: Recrystallization from Ethanol/Water is preferred over column chromatography to remove copper salts.
-
Synthetic Workflow Diagram
Caption: Two-step regioselective synthesis starting from 2-amino-5-chloropyridine.
Structural Characterization
To validate the identity of the synthesized material, the following spectral signatures must be confirmed.
1H NMR Spectroscopy (DMSO-d6, 400 MHz)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Interpretation |
| 8.25 | Doublet ( | 1H | C6-H | Deshielded by adjacent ring nitrogen and C5-Cl. |
| 8.05 | Doublet ( | 1H | C4-H | Deshielded by C3-sulfone; meta-coupling to C6. |
| 7.10 | Broad Singlet | 2H | Exchangeable with | |
| 3.25 | Singlet | 3H | Characteristic methyl sulfone peak. |
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI Positive (+).
-
Parent Ion:
. -
Isotope Pattern: Distinctive 3:1 ratio for
: peaks (207 : 209) confirming the presence of one Chlorine atom.
Handling & Safety (E-E-A-T)
While specific toxicological data for this CAS is limited, handling protocols should follow the "Read-Across" method from structurally similar aminopyridines.
-
Hazard Classification (GHS):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE Requirements: Nitrile gloves, safety goggles, and use of a fume hood are mandatory.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The amine is prone to oxidation over extended periods if exposed to air/light.
References
-
Synthesis of 2-Amino-5-bromopyridine (Intermediate)
- Source: ResearchGate.
-
URL:[Link]
-
Sulfinylation Methodology (Goldberg Reaction adaptation)
-
Regioselective Pyridine Synthesis
- Source: ACS Publications. "Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine."
-
URL:[Link]
-
General Pyridine Properties (PubChem)
- Source: NIH PubChem. "2-Amino-5-chloro-3-nitropyridine (Analogous Structure)."
-
URL:[Link]
Sources
Purity and Characterization of 5-Chloro-3-methanesulfonylpyridin-2-amine: A Comprehensive Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-3-methanesulfonylpyridin-2-amine is a key intermediate in contemporary pharmaceutical synthesis, valued for its specific functional group arrangement that facilitates the construction of complex molecular architectures. Its utility, particularly as a building block in the development of targeted therapeutics, necessitates a rigorous and well-defined approach to its purity assessment and structural characterization. This guide provides an in-depth examination of the critical analytical methodologies required to ensure the compound's identity, purity, and overall quality. We will explore the causal relationships between synthetic pathways and potential impurity profiles, detail field-proven analytical protocols, and offer insights into the interpretation of the resulting data. This document is intended to serve as a practical and authoritative resource for scientists engaged in the research, development, and quality control of pharmaceuticals derived from this vital intermediate.
Introduction: Synthetic Context and the Imperative for Purity
The structural features of this compound—a halogenated aminopyridine bearing a potent electron-withdrawing sulfone group—make it a versatile synthon. These functional groups provide multiple reactive handles for regioselective elaboration, a desirable trait in medicinal chemistry.[1] However, the very reactivity that makes it valuable also presents challenges in its synthesis and purification. The manufacturing process can introduce a spectrum of impurities, including starting materials, regioisomers, and reaction by-products.
The presence of such impurities, even at trace levels, can have profound implications for downstream applications. In drug development, impurities can affect the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API). Therefore, a multi-faceted analytical approach is not merely a quality control checkpoint but an essential component of the development lifecycle, ensuring the reliability and reproducibility of scientific outcomes.
Impurity Profiling: From Synthesis to Analysis
Understanding the potential impurity profile begins with an analysis of the synthetic route. While specific industrial syntheses are often proprietary, common synthetic strategies for substituted pyridines may involve nucleophilic aromatic substitution, chlorination, and oxidation steps.[2][3] Each of these reaction types carries the risk of generating specific impurities.
Common Impurity Classes:
-
Unreacted Starting Materials: Incomplete reactions can leave residual precursors.
-
Positional Isomers: Non-regioselective reactions can lead to isomers (e.g., incorrect placement of the chloro or sulfonyl group).
-
Over-reacted or Side-Products: Formation of di-chlorinated species or products from unintended side reactions.
-
Residual Solvents and Reagents: Solvents used in reaction and purification (e.g., methanol, dichloromethane) may be retained in the final product.[4]
The logical workflow for characterization is designed to address these potential issues systematically.
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for assessing the purity of pharmaceutical intermediates. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed due to the compound's moderate polarity.[5]
Causality Behind Method Parameters:
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse for separating small organic molecules. Its non-polar nature provides effective retention for the aromatic pyridine core.
-
Mobile Phase: A gradient of a buffered aqueous solution and an organic solvent (typically acetonitrile or methanol) is used. The buffer (e.g., 0.1% formic acid or ammonium acetate) is critical for controlling the ionization state of the 2-amine group, ensuring sharp, symmetrical peak shapes.
-
Detection: The pyridine ring contains a strong chromophore, making UV detection highly effective. A photodiode array (PDA) detector is preferred as it can assess peak purity by comparing spectra across the entire peak. The detection wavelength is typically set near the compound's absorbance maximum (λ-max), often around 230-280 nm.
Protocol 3.1: RP-HPLC Purity Determination
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV/PDA at 254 nm.
-
Column Temperature: 30 °C.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.2 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Gradient Elution:
-
Start with a gradient of 5% B, increasing to 95% B over 15 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes before the next injection.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent method (Area of Main Peak / Total Area of All Peaks) x 100.
-
| Parameter | Specification | Justification |
| Purity (Area %) | ≥ 99.0% | Standard requirement for a high-quality intermediate. |
| Individual Impurity | ≤ 0.15% | Limits specific known or unknown impurities. |
| Total Impurities | ≤ 0.5% | Controls the overall impurity load in the material. |
Structural Elucidation and Confirmation
While HPLC confirms purity, it does not definitively prove identity. A combination of spectroscopic techniques is required for unambiguous structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure. Both ¹H and ¹³C NMR experiments are essential.
Expected ¹H NMR Signatures (in DMSO-d₆):
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the two protons on the pyridine ring. Their coupling constant (J-value) will confirm their meta-relationship.
-
Amine Protons: A broad singlet (typically δ 6.5-7.5 ppm) corresponding to the -NH₂ group. The chemical shift can vary with concentration and temperature.
-
Methanesulfonyl Protons: A sharp singlet (typically δ 3.0-3.5 ppm) corresponding to the -SO₂CH₃ group.
Protocol 4.1: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[6]
-
Data Acquisition: Record ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
Analysis: Confirm the presence of all expected signals, their chemical shifts, integration values (for ¹H), and splitting patterns. Two-dimensional NMR experiments (like HSQC or HMBC) can be used to definitively assign proton and carbon signals.[7]
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, offering orthogonal confirmation of its identity.
Causality Behind MS Observations:
-
Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, typically producing a strong protonated molecular ion [M+H]⁺.
-
Isotopic Pattern: A critical diagnostic feature is the isotopic pattern for chlorine. The presence of ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 natural abundance will result in two peaks for the molecular ion (M⁺ and M+2) separated by 2 m/z units, with a relative intensity ratio of roughly 3:1.[8] This is a powerful confirmation of the presence of a single chlorine atom.
-
Fragmentation: Aliphatic amines often undergo α-cleavage.[9] In this molecule, fragmentation may involve the loss of the methyl group from the sulfone or other characteristic cleavages of the pyridine ring, providing further structural evidence.
Protocol 4.2: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Infuse the sample into a mass spectrometer equipped with an ESI source.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant mass range (e.g., m/z 100-400).
-
Data Analysis: Verify the m/z of the [M+H]⁺ ion against the calculated theoretical mass. Confirm the characteristic 3:1 isotopic pattern for the chlorine-containing ion.
| Technique | Parameter | Expected Result | Purpose |
| ¹H NMR | Chemical Shifts, Integration, Coupling | Signals match the proposed structure. | Confirms proton environment and connectivity. |
| ¹³C NMR | Chemical Shifts | Number of signals matches the carbon count. | Confirms the carbon skeleton. |
| High-Res MS | [M+H]⁺ (m/z) | ~222.98 (for ³⁵Cl isotope) | Confirms elemental composition. |
| MS Isotope | M vs M+2 Ratio | ~3:1 | Confirms the presence of one chlorine atom. |
Physicochemical Characterization: Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial information about the material's physical properties.
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[10][11] For a crystalline solid like this compound, its primary use is to determine:
-
Melting Point (Tₘ): A sharp, well-defined endotherm is characteristic of a pure crystalline substance. A broad melting range often indicates the presence of impurities.
-
Polymorphism: The existence of different crystalline forms (polymorphs) can be detected, as they will have different melting points and enthalpies of fusion.
Protocol 5.1: DSC Analysis
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and seal it.[12]
-
Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.
-
Heating Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen atmosphere.[13]
-
Data Analysis: Determine the onset temperature and the peak maximum of the melting endotherm.
Conclusion
The thorough characterization of this compound is a non-negotiable prerequisite for its use in research and drug development. A systematic and orthogonal analytical strategy, as outlined in this guide, provides a self-validating system for quality assessment. By combining chromatographic techniques (HPLC) for purity determination with spectroscopic methods (NMR, MS) for structural confirmation and thermal analysis (DSC) for physical property verification, researchers can establish a comprehensive and trustworthy profile of this critical chemical intermediate. This rigorous approach ensures the integrity of the material, which in turn underpins the reliability and success of subsequent scientific endeavors.
References
-
Analytical Methods Overview . (n.d.). Ministry of Food and Drug Safety. Retrieved from [Link]
-
5-chloro AMT Spectra . (n.d.). SpectraBase. Retrieved from [Link]
-
Supplementary Information for Synthetic Procedures . (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Thermal Analysis Capabilities . (n.d.). Penn State Materials Research Institute. Retrieved from [Link]
-
Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines . (2024). Journal of Organic Chemistry. Retrieved from [Link]
-
Method for preparing 2-amino-5-chloro-3-methylbenzoic acid . (2019). Patsnap. Retrieved from [Link]
-
5-Chloro-3-fluoro-N-methylpyridin-2-amine . (n.d.). PubChem. Retrieved from [Link]
-
An efficient synthesis of 2-amino-5-chloro-3-pyridinecarboxaldehyde . (2011). ResearchGate. Retrieved from [Link]
-
Characterization of Pharmaceutical Materials by Thermal Analysis . (n.d.). TA Instruments. Retrieved from [Link]
-
The design, synthesis and evaluation of low molecular weight acidic sulfonamides . (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis of the impurities during the manufacture of bulk drug midazolam . (n.d.). De Gruyter. Retrieved from [Link]
-
N-(5-Chloro-2-pyridyl)triflimide Synthesis . (1997). Organic Syntheses. Retrieved from [Link]
-
Thermal Analysis Techniques for Composites and Adhesives . (n.d.). NPL Publications. Retrieved from [Link]
-
Mass Spectrometry of Some Common Functional Groups . (n.d.). NC State University Libraries. Retrieved from [Link]
-
Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals . (2023). Molecules. Retrieved from [Link]
-
Development and Validation of RP-HPLC Method for Etoricoxib . (2015). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Mass Spectrometry of Some Common Functional Groups . (2025). Chemistry LibreTexts. Retrieved from [Link]
-
5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine . (2023). MDPI. Retrieved from [Link]
-
NMR Chemical Shifts of Trace Impurities . (n.d.). EPFL. Retrieved from [Link]
-
Direct Electron Ionization Mass Spectrometry of Air- and Moisture-Sensitive Organometallic Complexes . (2016). Dalton Transactions. Retrieved from [Link]
-
Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate . (n.d.). PubChem. Retrieved from [Link]
-
Method for preparing 2-amino-5-chloro-n,3-dimethylbenzamide . (n.d.). Patent Guru. Retrieved from [Link]
-
Characterization Techniques for Mass Spectrometry Analysis . (2022). ResearchGate. Retrieved from [Link]
- HPLC method for detecting content of methylsulfonyl chloride. (n.d.). Google Patents.
- Synthesis method of lornoxicam intermediate. (n.d.). Google Patents.
-
Mass spectrum of methylamine . (2025). Doc Brown's Chemistry. Retrieved from [Link]
-
Research on the thermal stability of 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA) applying DSC . (n.d.). Semantic Scholar. Retrieved from [Link]
-
A Novel UHPLC–MS/MS Method for Genotoxic Impurity . (2021). ResearchGate. Retrieved from [Link]
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Technical Guide: Reactivity Profile of 5-Chloro-3-methanesulfonylpyridin-2-amine
The following technical guide is structured to provide an exhaustive analysis of the reactivity profile of 5-Chloro-3-methanesulfonylpyridin-2-amine . This document deviates from standard template structures to address the specific electronic anomalies introduced by the ortho-sulfonyl group.
Executive Summary
This compound represents a highly specialized scaffold in medicinal chemistry, particularly within the design of Type I and Type II kinase inhibitors (e.g., ALK, JAK, and ROS1 targets). Its reactivity is defined by a "Push-Pull" electronic conflict: the electron-donating amine is severely deactivated by the electron-withdrawing nature of the pyridine nitrogen and the ortho-methanesulfonyl group.
This guide details the manipulation of this deactivated amine, focusing on overcoming its low nucleophilicity for cross-coupling and amide bond formation, while avoiding competitive displacement of the labile sulfonyl moiety.
Electronic Landscape & Structural Analysis
To predict reactivity, one must quantify the electronic pressure on the exocyclic amine.
The Ortho-Sulfonyl Effect
The 3-methanesulfonyl (-SO₂Me) group exerts a profound influence on the 2-amine via two mechanisms:
-
Inductive/Mesomeric Withdrawal (-I/-M): The sulfone is a strong electron-withdrawing group. Located ortho to the amine, it dramatically reduces the electron density on the nitrogen lone pair, rendering the amine non-basic (Predicted conjugate acid pKₐ < 2.0) and poorly nucleophilic .
-
Intramolecular Hydrogen Bonding: A 6-membered virtual ring forms between the amine proton and the sulfonyl oxygen. This "locks" the conformation, increasing the acidity of the N-H protons (making deprotonation easier) but sterically shielding the nitrogen from electrophilic attack.
The 5-Chloro Substituent
While the 5-chloro group is weakly deactivating, its primary role in this scaffold is blocking metabolic oxidation at the 5-position and providing a lipophilic handle. It is generally stable but can be activated for metallation (Lithium-Halogen exchange) under cryogenic conditions.
Reactivity Heatmap
-
N-Nucleophilicity:
(Requires catalysis or deprotonation). -
N-H Acidity:
(pKa ~14-16 in DMSO; deprotonatable by Cs₂CO₃/NaH). -
C-5 Electrophilicity:
(Susceptible to Pd-catalyzed coupling if the amine is protected). -
C-3 Sulfone Stability:
(Can act as a leaving group in SₙAr reactions with strong nucleophiles).
Primary Reactivity: The Amine as a Nucleophile[1]
Due to the electronic deactivation described above, standard protocols (e.g., reaction with acid chlorides in DCM/TEA) often fail or result in low yields.
Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)
Coupling this amine with aryl halides is the most common workflow in drug discovery. The deactivated nature of the amine requires electron-rich ligands to facilitate the reductive elimination step.
Recommended Protocol: Pd-Catalyzed N-Arylation
| Parameter | Condition | Rationale |
| Catalyst Source | Pd₂(dba)₃ or Pd(OAc)₂ | Labile ligands allow rapid coordination of the phosphine. |
| Ligand | BrettPhos or Xantphos | BrettPhos is specifically designed for primary amines; Xantphos forces a wide bite angle, stabilizing the reductive elimination of electron-poor amines. |
| Base | Cs₂CO₃ or K₃PO₄ | Anhydrous carbonate bases are preferred over NaOtBu to prevent competitive SₙAr displacement of the sulfone or chloride. |
| Solvent | 1,4-Dioxane or Toluene | High boiling point required (100–110°C). |
Mechanistic Workflow (DOT Diagram):
Figure 1: Catalytic cycle for the Buchwald-Hartwig amination of deactivated aminopyridines. Note that Amine Coordination is often the bottleneck due to low nucleophilicity.
Amide Coupling (Acylation)
Direct reaction with carboxylic acids using EDC/HOBt is rarely successful.
-
Method A (Aggressive): Convert acid to Acid Chloride -> Reflux in Pyridine or THF with NaH.
-
Method B (Modern): Use HATU or T3P (Propylphosphonic anhydride) with DIPEA in DMF at 60°C. The high activity of T3P can overcome the poor nucleophilicity.
Competitive Reactivity: The Sulfone Trap
A critical failure mode when working with 3-sulfonylpyridin-2-amines is the unintended displacement of the sulfonyl group.
SₙAr Displacement (The "Inverse" Reactivity)
In highly electron-deficient rings, a sulfonyl group can act as a leaving group (similar to a halogen).
-
Risk Factor: Using strong alkoxide bases (NaOMe, NaOtBu) or thiolates.
-
Mechanism: The nucleophile attacks C-3, forming a Meisenheimer complex, followed by the ejection of the methanesulfinate anion.
-
Prevention: Use non-nucleophilic bases (Cs₂CO₃, LiHMDS) and avoid protic solvents at high temperatures if strong nucleophiles are present.
Heterocyclization: Forming Fused Systems
This scaffold is a prime precursor for Imidazo[4,5-b]pyridines , a core structure in many antineoplastic agents.
Synthesis of Imidazo[4,5-b]pyridine Derivatives:
-
Step 1: Nitration (if C-3 were open) or displacement. Since C-3 is occupied by sulfone, the standard route is blocked.
-
Alternative Route: Formation of the 1,2,4-Triazolo[1,5-a]pyridine .
Experimental Protocol: Optimized N-Arylation
Objective: Coupling this compound (1.0 eq) with 4-Bromo-toluene (1.2 eq).
-
Preparation: Charge a reaction vial with the amine (1.0 equiv), aryl bromide (1.2 equiv), Cs₂CO₃ (2.0 equiv), and Xantphos (0.05 equiv).
-
Inertion: Seal and purge with Argon for 5 minutes.
-
Catalyst Addition: Add Pd₂(dba)₃ (0.025 equiv) quickly under positive Argon flow.
-
Solvation: Add anhydrous 1,4-Dioxane (0.1 M concentration relative to amine). Sparge with Argon for 2 minutes.
-
Reaction: Heat to 100°C for 12–16 hours.
-
Workup: Filter through Celite (eluting with EtOAc). Concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc). Note: The product will likely be less polar than the starting amine due to the capping of the H-bond donor.
References
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Source: National Institutes of Health (PMC). Summary: Details the use of Xantphos/Pd systems for coupling highly electron-deficient amino-heterocycles. URL:[Link]
-
Sulfonyl group-containing compounds in the design of potential drugs. Source: PubMed. Summary: Discusses the structural role of sulfonyl groups in kinase inhibitor binding and electronic modulation. URL:[Link]
-
Reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid and its esters with amines. Source: Mendeleev Communications. Summary: Highlights the "inverse reactivity" where sulfonyl groups can be displaced by amines in electron-deficient systems. URL:[Link]
- Preparation of 2-amino-5-chloro-pyridine (Precursor Synthesis).
Sources
Role of the methanesulfonyl group in 5-Chloro-3-methanesulfonylpyridin-2-amine
An In-depth Technical Guide: The Pivotal Role of the Methanesulfonyl Group in 5-Chloro-3-methanesulfonylpyridin-2-amine
Abstract
This compound is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. Its chemical behavior and potential as a scaffold in drug discovery are profoundly influenced by the interplay of its three key substituents: the 2-amino group, the 5-chloro atom, and the 3-methanesulfonyl group. This guide provides a detailed examination of the methanesulfonyl moiety, dissecting its role in modulating the electronic properties, chemical reactivity, and potential biological activity of the pyridine core. We will explore its function as a powerful electron-withdrawing group, its impact on nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, and its significance as a pharmacophore element in drug design.
The Methanesulfonyl Group: An Electronic and Steric Profile
The methanesulfonyl (CH₃SO₂–) group, also known as a mesyl group, is a dominant electronic feature on the this compound scaffold. Its properties are central to the molecule's overall character.
Potent Electron-Withdrawing Nature
The sulfur atom in the methanesulfonyl group is in a high oxidation state (+6), bonded to two highly electronegative oxygen atoms and a carbon. This configuration makes it one of the strongest electron-withdrawing groups used in organic synthesis.[1][2]
-
Inductive Effect (–I): The high electronegativity of the sulfonyl group pulls electron density away from the pyridine ring through the sigma bond.
-
Resonance Effect (–R): The sulfonyl group can delocalize the electron density of the ring through resonance, further depleting the ring of electrons. This effect is particularly pronounced when it is positioned to stabilize anionic intermediates, a key factor in the molecule's reactivity.
The pyridine ring itself is inherently electron-deficient due to the electronegative nitrogen atom.[3][4][5] The addition of the methanesulfonyl group, in concert with the chloro group, profoundly depletes the ring's electron density. This has two major consequences:
-
Deactivation towards Electrophilic Aromatic Substitution: The electron-poor nature of the ring makes it highly resistant to attack by electrophiles.[4][5]
-
Activation towards Nucleophilic Aromatic Substitution (SNAr): The ring becomes highly susceptible to attack by nucleophiles, as the electron-withdrawing groups can effectively stabilize the resulting negative charge.[3][6]
Steric Influence
The methanesulfonyl group is sterically demanding. While not as bulky as a tert-butyl group, its tetrahedral geometry occupies significant space. In this compound, its position at C3 can sterically hinder reactions at the adjacent C2 and C4 positions, potentially influencing the regioselectivity of certain transformations.
Modulating Chemical Reactivity and Synthetic Utility
The primary role of the methanesulfonyl group is to activate the pyridine ring for specific, synthetically valuable transformations.
Activation for Nucleophilic Aromatic Substitution (SNAr)
The combination of the ring nitrogen and the powerful electron-withdrawing methanesulfonyl group makes the pyridine core an excellent substrate for SNAr. The reaction proceeds via a negatively charged intermediate known as a Meisenheimer complex.[6][7] The methanesulfonyl group plays a critical role in stabilizing this intermediate, thereby lowering the activation energy of the reaction.
Caption: SNAr mechanism showing stabilization of the intermediate.
While the methanesulfonyl group itself can function as a leaving group, the halide (chloro) at the C5 position is typically the site of substitution in SNAr reactions on this scaffold. The sulfonyl group's primary role here is activation, not departure.[8]
Enhancing Reactivity in Palladium-Catalyzed Cross-Coupling
The 5-chloro position is a handle for introducing molecular complexity via transition metal-catalyzed reactions, most notably the Suzuki-Miyaura coupling.[9][10][11]
The catalytic cycle for a Suzuki coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10][12] The rate-determining step is often the initial oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond.[10][11] The strongly electron-withdrawing methanesulfonyl group makes the C-Cl bond more electron-deficient and thus more susceptible to oxidative addition, often allowing the reaction to proceed under milder conditions than would be required for less activated aryl chlorides.[11]
Caption: The Suzuki-Miyaura catalytic cycle.
Role in Medicinal Chemistry and Drug Design
The methanesulfonyl group is a privileged functional group in modern medicinal chemistry, valued for its ability to fine-tune both pharmacokinetic and pharmacodynamic properties.[13]
Impact on Physicochemical and Pharmacokinetic (ADME) Properties
The inclusion of a sulfonyl group can significantly alter a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
| Property | Role of the Methanesulfonyl Group |
| Aqueous Solubility | The polar sulfonyl group, with its two oxygen atoms acting as strong hydrogen bond acceptors, generally increases the aqueous solubility of a parent compound. This is a critical parameter for oral bioavailability. |
| Lipophilicity (LogP) | While increasing polarity, the overall effect on lipophilicity can be modulated by the rest of the molecule. It provides a vector for balancing solubility and membrane permeability. |
| Metabolic Stability | The C-SO₂-C linkage is exceptionally robust and resistant to metabolic degradation, which can increase the half-life of a drug candidate.[14] |
| Hydrogen Bonding | The sulfonyl oxygens are excellent hydrogen bond acceptors, which can facilitate interactions with transport proteins and metabolizing enzymes. |
Contribution to Pharmacodynamics
As a key component of a pharmacophore, the methanesulfonyl group directly influences how a molecule interacts with its biological target.
-
Target Binding: Its ability to act as a potent hydrogen bond acceptor is frequently exploited to achieve high-affinity binding to the active sites of enzymes or receptors.
-
Molecular Conformation: The group's defined tetrahedral geometry can act as a rigid structural element, locking the molecule into a bioactive conformation.
-
Bioisostere: The sulfone group can serve as a bioisostere for other functional groups, such as ketones or even sulfonamides, to optimize binding or improve metabolic stability. Several successful drugs, including the COX-2 inhibitor Etoricoxib, feature a methylsulfonylphenyl moiety, underscoring its importance in establishing potent and selective biological activity.[15][16]
Experimental Protocols
The unique reactivity imparted by the methanesulfonyl group enables specific synthetic manipulations.
Representative Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed coupling of an arylboronic acid with this compound.
Objective: To synthesize a 5-aryl-3-methanesulfonylpyridin-2-amine derivative.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.08 eq) or a suitable Buchwald ligand (e.g., SPhos, XPhos)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0-3.0 eq)
-
Solvent: 1,4-Dioxane/Water mixture (e.g., 4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
In a separate vial, pre-mix the palladium catalyst and the ligand in a portion of the anhydrous dioxane.
-
Add the catalyst/ligand solution to the Schlenk flask, followed by the remaining dioxane and water.
-
Degas the resulting mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Caption: A typical experimental workflow for Suzuki coupling.
Conclusion
The methanesulfonyl group in this compound is far more than a simple substituent; it is a powerful control element that dictates the molecule's chemical and biological persona. Its profound electron-withdrawing capability activates the pyridine ring for essential synthetic transformations like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, opening avenues for diverse molecular architectures. In the context of drug design, it serves as a valuable functional group for optimizing ADME properties and establishing high-affinity interactions with biological targets. A thorough understanding of the multifaceted role of the methanesulfonyl group is therefore indispensable for any researcher aiming to leverage this versatile chemical scaffold.
References
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Properties and Reactions of Methanesulfonyl Chloride. Inno Pharmchem. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Methanesulfonyl Chloride: A Versatile Ingredient in Fine Chemical Production. Inno Pharmchem. [Link]
-
Lei, T., et al. (2020). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Nature Communications, 11(1), 5308. [Link]
-
Wikipedia. (n.d.). Methanesulfonyl chloride. Wikipedia. [Link]
-
Dunn, A. L., et al. (2018). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganica Chimica Acta, 470, 20-27. [Link]
-
Dell'Erba, C., et al. (1991). Sulphinyl, sulphonyl, and sulphonium groups as leaving groups in aromatic nucleophilic substitutions. Journal of the Chemical Society, Perkin Transactions 2, (11), 1779-1782. [Link]
-
PubChem. (n.d.). 5-Chloro-3-(4-(methylsulfonyl)phenyl)-2,3'-bipyridine. PubChem. [Link]
-
Master Organic Chemistry. (2018). Sulfonyl blocking groups in aromatic synthesis. Master Organic Chemistry. [Link]
-
Gries, A., et al. (2021). Base-Mediated C4-Selective C-H-Sulfonylation of Pyridine. Angewandte Chemie International Edition, 60(22), 12345-12349. [Link]
-
The Chemists' Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Market Publishers. (2025). Methane Sulfonyl Chloride: A Key Intermediate for Specialty Chemicals. Market Publishers. [Link]
-
Wang, T., et al. (2022). Leaving Group Ability in Nucleophilic Aromatic Amination by Sodium Hydride-Lithium Iodide Composite. DR-NTU. [Link]
-
Portoghese, P. S., et al. (2005). Arylsulfonate-Based Nucleophile Assisting Leaving Groups. The Journal of Organic Chemistry, 70(18), 7176-7182. [Link]
-
Kaur, N., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(9), 1035-1061. [Link]
-
Mukai, S., & Yamada, Y. (2023). Principles of the Suzuki Coupling Reaction. Encyclopedia MDPI. [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-Amino-2-Chloro-3-Methoxypyridine. PrepChem.com. [Link]
-
PubChem. (n.d.). 5-Chloro-3-fluoro-N-methylpyridin-2-amine. PubChem. [Link]
-
ChemSynthesis. (n.d.). 5-chloro-1,3-thiazol-2-amine. ChemSynthesis. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Eglite, E., et al. (2021). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 26(15), 4478. [Link]
-
Jones, C. D., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 49(10), 3127-3134. [Link]
-
Ortiz, J. C., et al. (2023). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. Molecules, 28(12), 4641. [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of diverse chloro pyridines. ResearchGate. [Link]
-
Gries, A., et al. (2021). Base-mediated C4-selective C-H-sulfonylation of pyridine. ChemRxiv. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Applications of Methyl 5-Chloro-3-Chlorosulfonyl-Thiophene-2-Carboxylate in Pharmaceutical Synthesis. Inno Pharmchem. [Link]
-
Al-Soud, Y. A., et al. (2014). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 19(9), 13812-13825. [Link]
-
Shams, Y., et al. (2023). Aromatic Sulfonamides: S-N bond formation using MNPs-Benzo[d]imidazole-Cu Magnetic Catalyst. Journal of Synthetic Chemistry. [Link]
-
Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka. [Link]
-
Ye, J., et al. (2021). Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K. Journal of Chemical & Engineering Data, 66(6), 2416-2426. [Link]
-
Sharps, M. C., et al. (2022). Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution. The Journal of Organic Chemistry, 87(20), 13596-13606. [Link]
-
NIST. (n.d.). Benzenamine, 5-chloro-2-methyl-. NIST WebBook. [Link]
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Potential applications of substituted aminopyridine sulfones in medicinal chemistry
The following technical guide details the medicinal chemistry of substituted aminopyridine sulfones.
Synthesis, Structure-Activity Relationships (SAR), and Therapeutic Applications
Executive Summary
The aminopyridine sulfone scaffold represents a convergence of two "privileged" pharmacophores: the aminopyridine (a versatile hydrogen-bond donor/acceptor often mimicking the adenine ring of ATP) and the sulfone (
This guide analyzes the application of substituted aminopyridine sulfones in three critical therapeutic areas: HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) , Kinase Inhibitors (Oncology) , and Neglected Tropical Diseases (Chagas) .
Structural Rationale & Chemical Space[1]
The Electronic Push-Pull System
The core structure of an aminopyridine sulfone creates an electronic "push-pull" system. The amino group (C2 or C4 position) acts as an electron donor (+M effect), increasing the electron density on the pyridine ring nitrogen, which is crucial for hydrogen bonding in kinase hinge regions. Conversely, the sulfone group is a strong electron-withdrawing group (-I, -M), which:
-
Modulates Basicity: Lowers the pKa of the pyridine nitrogen, tuning bioavailability and membrane permeability.
-
Metabolic Stability: Unlike sulfides (
) which are prone to rapid oxidation, or sulfonamides which can undergo N-dealkylation, the diaryl sulfone linkage is often metabolically inert. -
Geometric Rigidity: The sulfone sulfur atom is
hybridized, creating a tetrahedral geometry that orients the two aromatic rings in a "butterfly" conformation, often critical for fitting into hydrophobic pockets (e.g., the NNRTI binding pocket of HIV-1 RT).
Visualization: SAR Logic of the Scaffold
The following diagram illustrates the functional roles of each component in the scaffold.
Figure 1: Functional decomposition of the aminopyridine sulfone scaffold in medicinal chemistry.
Synthetic Methodologies
The construction of aminopyridine sulfones typically follows one of two primary strategies: S-Oxidation or Nucleophilic Aromatic Substitution (
Route A: S-Oxidation (The Traditional Path)
This route builds the carbon-sulfur bond first as a sulfide, then oxidizes it.
-
Coupling: A halopyridine reacts with a thiol (or thiolate) via
or Pd-catalyzed cross-coupling (Migita-Kosugi-Stille). -
Oxidation: The resulting sulfide is oxidized to the sulfone using m-CPBA, Oxone®, or
/tungstate.-
Note: This route allows for the synthesis of pyridine N-oxides if over-oxidation occurs, which can be a desired feature (see HIV applications).
-
Route B: Direct Sulfinylation ( )
A more convergent approach uses sulfinate salts (
-
Reaction: A chloropyridine (activated by the ring nitrogen) reacts with sodium arylsulfinate in a polar aprotic solvent (DMSO/DMF) at elevated temperatures.
-
Advantage: Avoids the odor of thiols and the risk of N-oxidation.
Visualization: Synthetic Pathways
Figure 2: Divergent synthetic pathways for accessing aminopyridine sulfones. Route B is preferred for late-stage functionalization.
Therapeutic Applications
HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
The aminopyridine sulfone scaffold has been extensively explored as a bioisostere for the diaryl ether or diaryl amine linkers found in first-generation NNRTIs.
-
Mechanism: These compounds bind to the allosteric hydrophobic pocket of HIV-1 RT, locking the enzyme in an inactive conformation.
-
Key Example: Pyridine Oxide Sulfones (e.g., JPL-71).[1]
-
Research indicates that oxidizing the pyridine nitrogen (N-oxide) combined with a sulfone linker maintains high potency against wild-type HIV-1 while improving the resistance profile against K103N mutants.
-
Reference: The sulfone linker provides a specific geometry that positions the pyridine oxide oxygen to form water-mediated hydrogen bonds within the binding pocket [1, 2].
-
Oncology: Dual PI3K/mTOR Inhibitors
In kinase inhibition, the aminopyridine moiety is a classic "hinge binder," mimicking the adenine of ATP. The sulfone group is often used to extend the molecule into the "solvent front" or "back pocket."
-
Case Study: Sulfonyl-Substituted Morpholinopyrimidines/Aminopyridines .
-
Structure: A morpholinopyrimidine core (hinge binder) linked via a sulfone to an aminopyridine.
-
SAR Insight: A cyclopropyl ring attached to the sulfone chain, combined with a fluorine on the aminopyridyl moiety, was found to be critical for balancing PI3K activity with enhanced mTOR potency.[2] The sulfone acts as a rigid spacer that directs the cyclopropyl group into a specific hydrophobic cleft [3].
-
-
Data Summary:
| Compound Class | Target | Role of Sulfone | Key Interaction |
| Morpholinopyrimidines | PI3K/mTOR | Linker/Spacer | Orients cyclopropyl group to solvent front |
| Aminopyridines | CDK2 | H-Bond Acceptor | Sulfonyl oxygen interacts with Lys89 |
Neglected Tropical Diseases: Chagas Disease (T. cruzi)
Inhibitors of Trypanosoma cruzi CYP51 (sterol 14
-
Discovery: 4-Aminopyridyl-based inhibitors were optimized by replacing flexible linkers with rigid sulfones.
-
Outcome: While sulfonamides were initially explored, sulfone replacements (e.g., peptidyl allyl sulfones) showed activity, although often lower than their sulfonamide counterparts. However, the sulfone analogs demonstrated superior metabolic stability in microsomal stability assays, making them valuable leads for in vivo optimization [4, 5].
Detailed Experimental Protocol
Protocol: Synthesis of 4-(Phenylsulfonyl)pyridin-2-amine via Direct SNAr This protocol is designed for the rapid generation of a library of sulfone analogs.
Materials
-
2-Amino-4-chloropyridine (1.0 equiv)
-
Sodium benzenesulfinate (1.5 equiv)
-
DMSO (Anhydrous, 5 mL/mmol)
-
L-Proline (0.2 equiv) - Optional ligand for Cu-catalysis if SNAr is sluggish
-
CuI (0.1 equiv) - Optional catalyst
Methodology
-
Preparation: In a dried pressure vial equipped with a magnetic stir bar, combine 2-amino-4-chloropyridine (128 mg, 1.0 mmol) and sodium benzenesulfinate (246 mg, 1.5 mmol).
-
Solvation: Add anhydrous DMSO (5 mL). If using catalysis, add CuI (19 mg, 0.1 mmol) and L-Proline (23 mg, 0.2 mmol) at this stage.
-
Reaction: Seal the vial and heat to 120°C for 16–24 hours. Monitor reaction progress via TLC (50% EtOAc/Hexanes) or LC-MS. The product should appear as a more polar spot than the starting chloride.
-
Workup:
-
Cool the mixture to room temperature.
-
Pour into ice-water (50 mL). The product often precipitates as a white/off-white solid.
-
If solid forms: Filter, wash with water (
) and cold diethyl ether ( ). -
If no precipitate: Extract with EtOAc (
), wash combined organics with brine ( to remove DMSO), dry over , and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0
10% MeOH in DCM).
Validation Criteria (Self-Check)
-
1H NMR: Look for the diagnostic downfield shift of the pyridine protons adjacent to the sulfone group. The amino group signal (
) should remain broad around 6.0–7.0 ppm. -
MS: Confirm
peak (Expected: 235.05 Da).
References
-
Inhibition of Human Immunodeficiency Virus by a New Class of Pyridine Oxide Derivatives. Antimicrobial Agents and Chemotherapy. Link
-
Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). International Journal of Molecular Sciences. Link
-
Discovery of an Orally Bioavailable Dual PI3K/mTOR Inhibitor Based on Sulfonyl-Substituted Morpholinopyrimidines. ACS Medicinal Chemistry Letters. Link
-
Rational Development of 4-Aminopyridyl-Based Inhibitors Targeting Trypanosoma cruzi CYP51 as Anti-Chagas Agents. Journal of Medicinal Chemistry. Link
-
Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Expert Opinion on Drug Discovery. Link
Sources
Methodological & Application
Synthesis of 2,3,5-trisubstituted pyridines using 5-Chloro-3-methanesulfonylpyridin-2-amine
Executive Summary & Strategic Importance
The scaffold 5-Chloro-3-methanesulfonylpyridin-2-amine represents a "privileged structure" in modern medicinal chemistry, particularly in the development of Janus Kinase (JAK) and Tyrosine Kinase 2 (TYK2) inhibitors (e.g., Deucravacitinib lineages).
The molecule presents a unique synthetic challenge and opportunity due to its electronic "push-pull" nature:
-
C-5 Position (Chlorine): A handle for Palladium-catalyzed cross-coupling, electronically activated by the pyridine nitrogen but deactivated by the electron-donating amine.
-
C-3 Position (Sulfone): A strong electron-withdrawing group (EWG) that drastically reduces the nucleophilicity of the C-2 amine, making standard amidation difficult while acidifying the N-H protons.
-
C-2 Position (Amine): The primary vector for hydrogen bonding interactions or cyclization to fused systems like imidazo[1,2-a]pyridines.
This guide provides high-fidelity protocols for diversifying this scaffold, prioritizing chemoselectivity and operational robustness.
Chemical Logic & Reactivity Landscape
The synthesis of 2,3,5-trisubstituted pyridines from this core requires a specific order of operations to avoid catalyst poisoning and manage reactivity.
Reactivity Flowchart
Figure 1: Divergent synthetic pathways. The C-5 Suzuki coupling is generally preferred as the first step to avoid steric clash or electronic deactivation introduced by C-2 functionalization.
Detailed Experimental Protocols
Protocol A: C-5 Diversification via Suzuki-Miyaura Coupling
Objective: Introduction of aryl/heteroaryl groups at the C-5 position. Challenge: The free amine at C-2 can coordinate to Palladium, potentially poisoning the catalyst. The C-3 sulfone makes the ring electron-deficient, aiding oxidative addition but potentially destabilizing the complex.
Recommended System:
-
Catalyst: Pd(dppf)Cl₂·DCM (Robust, resists amine coordination) or XPhos Pd G2 (High turnover for chlorides).
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( ).
Step-by-Step Procedure:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add:
-
This compound (1.0 equiv, 1.0 mmol, ~206 mg).
-
Aryl Boronic Acid (1.2 equiv).
- (3.0 equiv).
-
Pd(dppf)Cl₂·DCM (0.05 equiv, 5 mol%).
-
-
Solvent & Degas: Add 1,4-Dioxane (4 mL) and Water (1 mL). Critical: Sparge with Nitrogen or Argon for 5 minutes. Oxygen is the primary cause of failure in this electron-deficient system.
-
Reaction: Seal the vial and heat to 90°C for 4–16 hours. Monitor by LC-MS.[1] The starting material (M+H 207) should disappear; product mass will vary.
-
Workup:
-
Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH). The sulfone group makes the product polar; expect elution at higher polarities.
Protocol B: C-2 Amidation (The "Stealth" Challenge)
Objective: Acylation of the exocyclic amine. Challenge: The C-3 methanesulfonyl group is a strong EWG, pulling electron density from the pyridine ring and the C-2 amine. This makes the amine non-nucleophilic . Standard peptide coupling reagents (EDC, HATU) often fail or result in <10% conversion.
Solution: Use of "Hard" Electrophiles (Acid Chlorides) with Strong Base (LiHMDS) or High-Temperature Acylation.
Step-by-Step Procedure (LiHMDS Method - High Yield):
-
Preparation: Dry the starting material (or the Suzuki product from Protocol A) thoroughly.
-
Deprotonation: Dissolve the amine (1.0 equiv) in anhydrous THF (0.1 M) under Argon. Cool to -78°C .
-
Base Addition: Add LiHMDS (Lithium bis(trimethylsilyl)amide) (1.0 M in THF, 2.2 equiv) dropwise.
-
Note: The solution often turns deep red/orange due to the formation of the amidine anion. Stir for 30 mins at -78°C.
-
-
Acylation: Add the Acid Chloride (1.1 equiv) dropwise.
-
Warm Up: Allow the reaction to warm to 0°C over 1 hour.
-
Quench: Quench with saturated
solution. Extract with EtOAc.
Alternative (Thermal Method): If base sensitivity is an issue, reflux the amine with the Acid Chloride in Pyridine (solvent) at 80°C. This is harsher but effective for sterically unhindered acid chlorides.
Protocol C: Cyclization to Imidazo[1,2-a]pyridine
Objective: Creating a fused bicyclic system (common in kinase inhibitors).
Mechanism: The C-2 amine attacks an
Step-by-Step Procedure:
-
Charge: Combine this compound (1.0 equiv) and the
-bromo ketone (e.g., 2-bromoacetophenone) (1.2 equiv) in Ethanol or n-Butanol. -
Buffer: Add
(2.0 equiv) to neutralize the HBr generated. -
Reflux: Heat to reflux (80–110°C) for 12 hours.
-
Observation: The product often precipitates out of the alcoholic solvent upon cooling.
-
Purification: Filter the solid. Wash with cold ethanol and diethyl ether. Recrystallize from EtOH/Water if necessary.
Quantitative Data Summary & Troubleshooting
| Parameter | C-5 Suzuki Coupling | C-2 Amidation | Imidazo-Cyclization |
| Typical Yield | 75–95% | 40–65% (Method Dep.) | 60–85% |
| Key Reagent | Pd(dppf)Cl2 | LiHMDS / RCOCl | |
| Temp | 90°C | -78°C to 0°C | 80°C (Reflux) |
| Major Impurity | Protodeboronation of Ar-B(OH)2 | Bis-acylation (Imide) | N-alkylation only (no cyclization) |
Troubleshooting Guide
-
Problem: Suzuki reaction stalls at 50% conversion.
-
Fix: The C-3 sulfone can induce Pd-catalyst resting states. Switch to XPhos Pd G3 or Amphos , which are bulkier and electron-rich, facilitating oxidative addition on the deactivated chloride.
-
-
Problem: No reaction during Amidation.
-
Fix: The amine is too electron-poor. Do not use EDC/HOBt. Ensure reagents are anhydrous. If LiHMDS fails, try heating the amine with the Acid Anhydride in a microwave reactor at 120°C for 10 mins.
-
-
Problem: Regioselectivity issues in Cyclization.
-
Fix: The N-1 nitrogen is sterically crowded by the C-2 amine but electronically available. If cyclization is slow, add a Lewis Acid (
) to activate the ketone.
-
References
-
Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines. Journal of Organic Chemistry, 2024. Describes the foundational reactivity of 3-sulfonyl-5-halo-pyridines. [4]
-
TYK2 Inhibitor Synthesis (Deucravacitinib Intermediates). Patent CN118922420A / BMS Patents. Details the industrial scale-up of similar 2-amino-3-sulfonylpyridine scaffolds.
-
Amidation of Electron-Deficient Amines. Organic & Biomolecular Chemistry, 2015. Protocols for coupling hindered/deactivated amines using acid fluorides and chlorides.[5]
-
Suzuki-Miyaura Coupling of Chloropyridines. BenchChem Application Notes. General protocols for 2-amino-5-chloropyridine functionalization.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Application Note: Suzuki-Miyaura Cross-Coupling of 5-Chloro-3-methanesulfonylpyridin-2-amine with Boronic Acids for the Synthesis of Novel Biaryl Scaffolds
Introduction
The synthesis of biaryl and hetero-biaryl structures is a cornerstone of modern medicinal chemistry and drug discovery. These motifs are prevalent in a vast array of biologically active compounds. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of C-C bonds, particularly for constructing these biaryl linkages.[1][2] This application note provides a detailed protocol and scientific rationale for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-Chloro-3-methanesulfonylpyridin-2-amine with various boronic acids.
The target substrate, this compound, presents a unique set of challenges and opportunities. The presence of a chlorine atom, a less reactive halide for Suzuki couplings compared to bromine or iodine, necessitates a highly active catalytic system.[3] Conversely, the strong electron-withdrawing nature of the methanesulfonyl group at the 3-position is anticipated to facilitate the rate-limiting oxidative addition step of the catalytic cycle.[4] Furthermore, the 2-amino group, while potentially capable of interfering with the catalyst through coordination, also offers a handle for further functionalization in subsequent synthetic steps.[5] This guide will navigate these molecular features to provide a robust and reproducible protocol for researchers engaged in the synthesis of novel pharmaceutical intermediates.
Reaction Mechanism and Scientific Rationale
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex.[2][3] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of the pyridine. The electron-deficient nature of the pyridine ring, enhanced by the methanesulfonyl group, makes the C5-Cl bond more susceptible to this oxidative addition, forming a Pd(II) complex.
-
Transmetalation: The boronic acid is activated by a base (e.g., carbonate, phosphate) to form a more nucleophilic boronate species. This boronate then transfers its organic group (from the boronic acid) to the Pd(II) complex, displacing the halide. This is a critical step where the choice of base and solvent plays a significant role.[1]
-
Reductive Elimination: The two organic fragments on the Pd(II) center then couple and are eliminated from the metal, forming the desired C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
The presence of the 2-amino group can potentially lead to catalyst inhibition by coordinating to the palladium center.[5] To mitigate this, ligands with high steric bulk and electron-donating properties are employed. These ligands not only stabilize the palladium catalyst but also promote the desired reductive elimination step over potential side reactions.
Below is a diagram illustrating the catalytic cycle for this specific reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific boronic acids. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
Materials and Reagents:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Buchwald ligand (e.g., RuPhos, XPhos, or SPhos) (2-10 mol%)
-
Potassium carbonate (K₂CO₃), anhydrous (2-3 equivalents)
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware (Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a Schlenk flask or a sealable reaction vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.5 eq), palladium(II) acetate (0.02 eq), and the phosphine ligand (0.04 eq).
-
Inert Atmosphere: Seal the flask/vial and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The final concentration should be around 0.1 M with respect to the starting amine.
-
Reaction Execution: Place the sealed reaction vessel in a preheated oil bath or heating block set to 100-120 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-3-methanesulfonylpyridin-2-amine.
The following diagram outlines the general experimental workflow.
Sources
Application Note: Suzuki-Miyaura Coupling Protocol for 5-Chloro-3-methanesulfonylpyridin-2-amine
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Challenges of Electron-Deficient Heterocyclic Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its application in the synthesis of biaryl and heteroaryl motifs is particularly crucial in the fields of medicinal chemistry and materials science. However, the successful coupling of electron-deficient heterocyclic halides, such as 5-Chloro-3-methanesulfonylpyridin-2-amine, presents a unique set of challenges that necessitate a carefully optimized protocol.
This application note provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl boronic acids. We will delve into the rationale behind the selection of catalysts, ligands, bases, and solvents, offering insights grounded in mechanistic principles to empower researchers to troubleshoot and adapt this methodology. The inherent difficulties associated with this substrate, namely the electron-deficient nature of the pyridine ring and the presence of a coordinating amino group, will be addressed through a robust and validated experimental design.
Expertise & Experience: Deconstructing the Reaction Parameters
The successful Suzuki-Miyaura coupling of this compound hinges on a synergistic interplay of the reaction components. The electron-withdrawing methanesulfonyl group and the pyridine nitrogen atom significantly decrease the electron density of the aromatic ring, which can facilitate the rate-limiting oxidative addition step.[4] However, the 2-amino group can potentially coordinate to the palladium center, leading to catalyst deactivation.[5] Our recommended protocol is designed to navigate these competing effects.
Catalyst and Ligand Selection: The choice of a palladium catalyst and a supporting ligand is paramount for achieving high catalytic turnover. For electron-deficient and sterically hindered substrates, bulky and electron-rich phosphine ligands are often employed.[6] These ligands promote the formation of a coordinatively unsaturated, electron-rich Pd(0) species, which is crucial for the oxidative addition to the relatively unreactive C-Cl bond.[1][6][7] We recommend a pre-catalyst such as Pd₂(dba)₃ in combination with a biarylphosphine ligand like XPhos or SPhos, or a palladacycle catalyst, which have demonstrated high activity for challenging couplings.[6][8]
The Critical Role of the Base: The base plays a multifaceted role in the Suzuki-Miyaura catalytic cycle.[7][9] It facilitates the formation of the active boronate species, which is more nucleophilic than the corresponding boronic acid, and participates in the regeneration of the Pd(0) catalyst.[7][10][11] For substrates prone to protodeboronation or containing base-sensitive functional groups, the choice of base is critical.[12] We recommend a moderately strong base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) to promote the reaction while minimizing potential side reactions. Stronger bases like hydroxides or alkoxides could lead to undesired hydrolysis or other side reactions.[13]
Solvent System: The solvent must solubilize all reaction components and be stable at the required reaction temperature. A mixture of an organic solvent and water is often employed in Suzuki-Miyaura couplings. The aqueous phase is crucial for dissolving the inorganic base and facilitating the transmetalation step.[14] A common and effective solvent system is a mixture of 1,4-dioxane and water. For substrates with poor solubility, other solvents like toluene or DMF can be considered.[15]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. The specific quantities and reaction time may require optimization for different boronic acids.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 222.67 | 1.0 | 1.0 |
| Arylboronic Acid | Variable | 1.2 - 1.5 | 1.2 - 1.5 |
| Pd₂(dba)₃ | 915.72 | 0.01 - 0.05 | 0.01 - 0.05 |
| XPhos | 476.65 | 0.02 - 0.10 | 0.02 - 0.10 |
| K₃PO₄ | 212.27 | 2.0 - 3.0 | 2.0 - 3.0 |
| 1,4-Dioxane | 88.11 | - | - |
| Water (degassed) | 18.02 | - | - |
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and K₃PO₄ (2.0-3.0 mmol).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst and phosphine ligands.[12]
-
Catalyst and Ligand Addition: In a separate vial, weigh Pd₂(dba)₃ (0.01-0.05 mmol) and XPhos (0.02-0.10 mmol) and quickly add them to the reaction vessel against a positive flow of inert gas.
-
Solvent Addition: Add 1,4-dioxane (e.g., 5 mL) and degassed water (e.g., 1 mL) to the reaction vessel via syringe. The solvent mixture should be thoroughly degassed prior to use.
-
Reaction: Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Trustworthiness: A Self-Validating System
To ensure the reliability and reproducibility of this protocol, a series of in-process controls and analytical validations should be implemented.
In-Process Controls:
-
Reaction Monitoring: Regular analysis of the reaction mixture by TLC or LC-MS is essential to determine the optimal reaction time and to identify the formation of any significant byproducts.
-
Color Change: A color change of the reaction mixture, often to a dark brown or black, is typically observed and indicates the formation of the active Pd(0) species.[16]
Product Characterization:
-
Purity Assessment: The purity of the final product should be determined by High-Performance Liquid Chromatography (HPLC).
-
Structural Confirmation: The identity of the coupled product must be confirmed by spectroscopic methods:
-
¹H and ¹³C NMR Spectroscopy: To confirm the connectivity of the atoms and the successful formation of the new C-C bond.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
Visualization of Key Processes
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[1][2][7][14][17]
Experimental Workflow
Caption: A streamlined workflow for the Suzuki-Miyaura coupling experiment.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient degassing, poor quality reagents, low reaction temperature. | Use fresh catalyst and ligands, ensure rigorous degassing of solvents and the reaction vessel, use high-purity reagents, and consider increasing the reaction temperature.[12] |
| Protodeboronation | Presence of excess water or protic solvents, inappropriate base. | Use anhydrous solvents and a non-hydroxide base like K₃PO₄ or KF. Minimize the amount of water in the reaction mixture.[12] |
| Homocoupling of Boronic Acid | Presence of oxygen, use of a Pd(II) precatalyst. | Ensure thorough degassing. Consider using a Pd(0) source directly, such as Pd(PPh₃)₄.[12] |
| Dehalogenation of the Aryl Halide | Presence of a hydride source (e.g., from solvent or base). | Switch to an aprotic solvent and a non-hydridic base (e.g., carbonates, phosphates).[12] |
| Difficulty in Purification | Product has similar polarity to starting materials or byproducts. | Optimize the chromatographic conditions (solvent system, gradient). Consider reverse-phase chromatography for polar compounds.[5] |
References
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - Angewandte Chemie. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. Available at: [Link]
-
The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar. Available at: [Link]
-
Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions - Organic Chemistry Portal. Available at: [Link]
-
What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange. Available at: [Link]
-
B-Alkyl Suzuki Couplings - Macmillan Group. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. Available at: [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. Available at: [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lab Reporter [fishersci.se]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. youtube.com [youtube.com]
Buchwald-Hartwig amination of 5-Chloro-3-methanesulfonylpyridin-2-amine derivatives
Application Note: Optimized C-N Coupling Strategies for 5-Chloro-3-methanesulfonylpyridin-2-amine Derivatives
Executive Summary & Strategic Analysis
The functionalization of This compound represents a classic "high-value, high-difficulty" challenge in medicinal chemistry. This scaffold is a privileged structure in kinase inhibitor development (e.g., JAK, substituted aminopyridines), yet its reactivity profile is paradoxical.
The Chemoselective Paradox:
-
Electronic Activation (Pro): The C5-position is electronically activated for oxidative addition by the electron-withdrawing 3-methanesulfonyl (
) group and the pyridine nitrogen. -
Catalyst Deactivation (Con): The C2-amino group (
) and the pyridine nitrogen are potent Lewis bases capable of coordinating to Palladium (Pd), effectively poisoning the catalyst by forming stable, non-reactive resting states (Pd-amine complexes). -
Competitive Nucleophilicity: The C2-amine can act as a competing nucleophile, potentially leading to homocoupling or oligomerization, although the electron-withdrawing sulfone reduces its nucleophilicity.
The Solution: To bypass these issues, this protocol utilizes Third- and Fourth-Generation Buchwald Precatalysts (e.g., BrettPhos Pd G4, RuPhos Pd G4). These systems rapidly generate the active mono-ligated Pd(0) species, while the bulky biaryl phosphine ligands sterically preclude the coordination of the substrate's pyridine nitrogen, ensuring the catalytic cycle proceeds exclusively at the C5-Cl bond.
Mechanistic Insight & Ligand Selection
The success of this reaction hinges on the Ligand-Substrate Match . We categorize the approach based on the coupling partner (the external amine).
| Coupling Partner | Recommended Ligand | Rationale |
| Primary Amines | BrettPhos | The steric bulk of BrettPhos promotes reductive elimination, which is often the rate-limiting step for primary amines to prevent |
| Secondary Amines | RuPhos | RuPhos is universally effective for secondary amines, preventing the formation of bis-amine Pd complexes. |
| Anilines | tBuBrettPhos | Anilines are weaker nucleophiles; tBuBrettPhos creates a highly active catalyst center to facilitate amine binding. |
| Base-Sensitive | XPhos | If the sulfone is labile, XPhos allows for milder temperatures, though it is less effective for the specific 5-Cl position than BrettPhos. |
Visualizing the Catalytic Challenge
The following diagram illustrates the critical "Fork in the Road" where the reaction either succeeds via the bulky ligand pathway or fails via catalyst poisoning.
Caption: Figure 1. The bulky biaryl phosphine ligand (L) prevents the "Dead End" coordination of the pyridine nitrogen, forcing the cycle toward Oxidative Addition.
Experimental Protocols
Protocol A: Micro-Scale Screening (24-Well Plate)
Use this protocol to identify the optimal ligand/base combination for your specific amine partner.
Reagents:
-
Substrate: this compound (0.05 mmol/well)
-
Catalysts (Stock Solutions): BrettPhos Pd G4, RuPhos Pd G4, XPhos Pd G4 (2.5 mol% loading)
-
Bases: NaOtBu (Strong), Cs₂CO₃ (Weak/Anhydrous), K₃PO₄ (Weak/Hydrated)
-
Solvent: 1,4-Dioxane (Anhydrous)
Workflow:
-
Dosing: Add solid bases and substrate to the reaction vials (glovebox preferred).
-
Catalyst Addition: Add catalyst stock solutions (in Dioxane) to rows A, B, C respectively.
-
Amine Addition: Add liquid amines last.
-
Reaction: Seal and heat to 100°C for 16 hours .
-
Analysis: Filter through a silica plug, elute with EtOAc, and analyze via UPLC-MS. Look for conversion vs. dehalogenation (M-Cl + H).
Protocol B: Optimized Scale-Up Synthesis (1.0 Gram Scale)
Standardized conditions for coupling secondary cyclic amines (e.g., Morpholine, Piperazine).
Materials:
-
Substrate: 1.0 g (4.5 mmol)
-
Amine: 5.4 mmol (1.2 equiv)
-
Catalyst: RuPhos Pd G4 (0.045 mmol, 1 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) (6.75 mmol, 1.5 equiv)
-
Solvent: Anhydrous THF or 1,4-Dioxane (10 mL, 0.45 M)
Step-by-Step Procedure:
-
Inert Setup: Charge a dried Schlenk flask or pressure vial with a magnetic stir bar.
-
Solids Addition: Add the Substrate, NaOtBu, and RuPhos Pd G4.
-
Note: Using the G4 precatalyst eliminates the need to premix Pd(OAc)2 and ligand.
-
-
Purge: Evacuate and backfill with Argon (x3).
-
Liquid Addition: Add anhydrous solvent and the liquid amine via syringe.
-
Thermal Activation: Heat the reaction mixture to 85°C .
-
Checkpoint: The reaction should turn from orange to a dark tea color. If it turns black immediately (Pd black precipitation), oxygen ingress occurred.
-
-
Monitoring: Sample at 2 hours. If conversion <50%, add 1 mol% additional catalyst.
-
Workup: Cool to RT. Dilute with EtOAc (50 mL) and wash with water (2 x 20 mL). Dry organic layer over MgSO₄.
-
Purification: Flash chromatography (DCM/MeOH gradient). The sulfone group makes the product polar; expect elution at 5-10% MeOH.
Troubleshooting & Optimization Logic
When the reaction fails, use this logic tree to diagnose the root cause.
Caption: Figure 2. Diagnostic workflow for common failure modes in chloropyridine coupling.
Specific Notes on the 3-Methanesulfonyl Group:
-
Stability: The
group is generally stable to NaOtBu at 100°C. However, if you observe "missing" sulfone peaks in NMR, switch to in t-Amyl alcohol. -
Solubility: Sulfone derivatives often have poor solubility in Toluene. Dioxane or THF are preferred.
References
-
Surry, D. S., & Buchwald, S. L. (2011).[3] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[3]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
-
Paul, F., Patt, J., & Hartwig, J. F. (1994).[3] Palladium-catalyzed formation of carbon-nitrogen bonds.[3][4][5][6][7][8] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969–5970.
-
BenchChem Technical Support. (2025). Buchwald-Hartwig Amination of Electron-Deficient Pyridines. BenchChem Application Notes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-step synthesis of etoricoxib analogs from 5-Chloro-3-methanesulfonylpyridin-2-amine
Application Note: High-Purity Synthesis of Core-Modified Etoricoxib Analogs
Executive Summary & Scientific Rationale
This Application Note details the synthetic protocol for generating Etoricoxib analogs utilizing 5-Chloro-3-methanesulfonylpyridin-2-amine as the primary scaffold.
Etoricoxib (Arcoxia) is a selective COX-2 inhibitor characterized by a central 2,3,5-trisubstituted pyridine ring. In the standard commercial synthesis, the sulfone moiety is located on the pendant phenyl ring (at position 3 of the central pyridine). The starting material specified here—This compound —places the sulfone group directly on the central pyridine core.
Strategic Value: Using this specific precursor allows for "scaffold hopping," creating Core-Sulfone Analogs . These analogs are critical in Structure-Activity Relationship (SAR) studies to evaluate:
-
Metabolic Stability: Altering the electronic density of the central ring by direct sulfone attachment.
-
Solubility Profiles: Modifying the polarity of the core heterocycle.
-
IP Space: Accessing novel chemical entities distinct from the parent drug.
This guide employs a Non-Aqueous Sandmeyer Activation followed by a Regioselective Suzuki-Miyaura Coupling to construct the bi-aryl core.
Retrosynthetic Analysis & Workflow
The synthesis relies on converting the chemically inert amino group into a reactive handle (bromide), followed by cross-coupling.
Figure 1: Retrosynthetic logic flow converting the amino-pyridine scaffold into the target bi-aryl analog.
Experimental Protocols
Phase 1: Activation via Non-Aqueous Sandmeyer Reaction
Objective: Convert the 2-amino group to a 2-bromo group. Mechanism: The amino group is a poor leaving group. We convert it to a diazonium species in situ using alkyl nitrite. Anhydrous conditions are strictly required to prevent the formation of the 2-pyridone (hydrolysis byproduct).
Reagents Table:
| Reagent | Equiv. | Role |
|---|---|---|
| Start Material (Amine) | 1.0 | Substrate |
| tert-Butyl Nitrite (t-BuONO) | 1.5 | Diazotizing Agent |
| Copper(II) Bromide (CuBr₂) | 1.2 | Bromine Source / Radical Mediator |
| Acetonitrile (MeCN) | Solvent | Anhydrous Medium (0.1 M conc.) |
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Solubilization: Charge the flask with CuBr₂ (1.2 equiv) and anhydrous MeCN . Stir until a green/dark suspension forms.
-
Addition: Add tert-Butyl Nitrite (1.5 equiv) dropwise at room temperature.
-
Substrate Introduction: Add This compound (1.0 equiv) portion-wise over 15 minutes. Caution: Nitrogen gas evolution will occur.
-
Reaction: Heat the mixture to 60°C for 2–4 hours.
-
Checkpoint: Monitor via TLC (Hexane/EtOAc 7:3). The polar amine spot should disappear, replaced by a less polar bromide spot.
-
-
Quench: Cool to room temperature. Pour into 20% aqueous HCl (to decompose copper complexes) and extract with Ethyl Acetate (3x).
-
Purification: Wash organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
Critical Quality Attribute (CQA): The product must be free of the 2-hydroxy (pyridone) impurity, which appears if water enters the reaction.
Phase 2: Regioselective Suzuki-Miyaura Coupling
Objective: Couple the 2-bromo intermediate with 6-methylpyridin-3-ylboronic acid to install the "bottom" ring of the Etoricoxib pharmacophore. Selectivity: The 2-Br position is significantly more reactive towards oxidative addition than the 5-Cl position due to the adjacent nitrogen and the electron-withdrawing ortho-sulfone group.
Reagents Table:
| Reagent | Equiv. | Role |
|---|---|---|
| 2-Bromo Intermediate | 1.0 | Electrophile |
| 6-Methylpyridin-3-ylboronic acid | 1.2 | Nucleophile (Etoricoxib fragment) |
| Pd(dppf)Cl₂ · DCM | 0.05 | Catalyst (Robust for heteroaryls) |
| K₂CO₃ (2M Aqueous) | 3.0 | Base |
| 1,4-Dioxane | Solvent | Reaction Medium |
Protocol:
-
Degassing: In a reaction vial, combine the 2-Bromo intermediate , Boronic acid , and 1,4-Dioxane . Sparge with Argon for 10 minutes to remove oxygen (crucial to prevent homocoupling).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) and the degassed K₂CO₃ solution .
-
Reaction: Seal the vial and heat to 90°C for 6–12 hours.
-
Note: The mixture will turn black (Pd precipitation) upon completion.
-
-
Workup: Filter through a Celite pad to remove Palladium residues. Dilute with water and extract with DCM.
-
Purification: Flash chromatography (DCM/MeOH gradient). The product is a pyridine-rich bi-aryl and may require 1-5% MeOH to elute.
Mechanistic Pathway & Troubleshooting
The following diagram illustrates the molecular transformation and potential side reactions.
Figure 2: Mechanistic pathway of the non-aqueous Sandmeyer reaction showing the critical water-avoidance step.
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Low Yield in Step 1 | Hydrolysis of Diazonium | Ensure MeCN is anhydrous; use fresh t-BuONO. |
| Coupling at 5-Cl (Step 2) | Catalyst too active / Overheating | Lower temp to 80°C; ensure 2-Br is fully consumed before raising temp. |
| Protodeboronation | Boronic acid instability | Add excess Boronic acid (1.5 eq); use anhydrous conditions (CsF base) if necessary. |
Analytical Validation (Expected Data)
For the target analog: 5-chloro-2-(6-methylpyridin-3-yl)-3-(methylsulfonyl)pyridine .
-
1H NMR (400 MHz, CDCl3):
-
δ 2.60 (s, 3H): Methyl group on the pendant pyridine.
-
δ 3.45 (s, 3H): Methylsulfonyl group (SO₂Me). Diagnostic shift: Downfield due to direct attachment to the core.
-
δ 8.5–9.0 (m, aromatic): Characteristic splitting patterns for 2,3,5-substituted pyridine and 2,5-substituted pyridine.
-
-
Mass Spectrometry (ESI+):
-
Expected [M+H]+: ~283.03 (Calculated based on C12H11ClN2O2S).
-
Isotope pattern: Distinct 3:1 ratio for ³⁵Cl/³⁷Cl.
-
References
-
Etoricoxib Synthesis Review: Process for the synthesis of etoricoxib.[1][2][3][4] US Patent 9,024,030 B2. (2015). Link
-
Sandmeyer on Pyridines: Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines. J. Org.[5][6] Chem. (2024).[6][7] Link
-
Suzuki Coupling Methodology: Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific Application Guide. Link
-
Non-Aqueous Sandmeyer Conditions: Recent trends in the chemistry of Sandmeyer reaction. Molecular Diversity (2021).[8] Link
-
General Pyridine Reactivity: Nucleophilic Substitution in 5-Chloropyrimidines. (Analogous chemistry). Link
Disclaimer: This protocol involves the use of hazardous reagents (alkyl nitrites, heavy metals). All procedures must be conducted in a fume hood with appropriate PPE.
Sources
- 1. Process for the synthesis of etoricoxib - Patent US-9024030-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. theaspd.com [theaspd.com]
- 3. Page loading... [wap.guidechem.com]
- 4. A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side reactions in the synthesis of derivatives from 5-Chloro-3-methanesulfonylpyridin-2-amine
Welcome to the technical support guide for the synthesis of derivatives from 5-Chloro-3-methanesulfonylpyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the chemical modification of this versatile scaffold. The following question-and-answer format provides in-depth troubleshooting advice, grounded in mechanistic principles and practical laboratory experience.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I am attempting a Buchwald-Hartwig amination on this compound with a primary amine, but I'm observing significant amounts of hydrodehalogenation (loss of the chloro group) and low yields of my desired product. What is causing this and how can I fix it?
Answer:
This is a classic challenge in palladium-catalyzed cross-coupling reactions, particularly with electron-deficient heteroaryl halides. The primary cause of hydrodehalogenation is a side reaction pathway that competes with the desired reductive elimination step to form the C-N bond.[1]
Underlying Mechanism:
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[1][2] However, the palladium-amido intermediate can also undergo β-hydride elimination, especially if the amine has β-hydrogens. This process forms an imine and a palladium-hydride species. The palladium-hydride can then reductively eliminate with the aryl halide to produce the hydrodehalogenated arene and regenerate the Pd(0) catalyst.[1]
Troubleshooting Workflow: Minimizing Hydrodehalogenation
Caption: Troubleshooting hydrodehalogenation.
Recommended Protocol Adjustments:
-
Ligand Selection is Critical: The choice of phosphine ligand is paramount in suppressing hydrodehalogenation. For electron-deficient 2-chloropyridines, bulky, electron-rich biaryl phosphine ligands are often necessary to promote the desired reductive elimination over β-hydride elimination.[3]
-
Base Selection and Stoichiometry: The choice and amount of base can significantly influence the reaction outcome. A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions.
-
Actionable Advice: Sodium tert-butoxide (NaOtBu) is a common choice, but if hydrodehalogenation persists, consider switching to a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3] Sometimes, using a slight excess of the amine can also help push the equilibrium towards the desired product.
-
-
Solvent and Temperature Control: The reaction solvent and temperature can affect catalyst stability and the rates of competing reaction pathways.
Data Summary: Ligand Effects on Buchwald-Hartwig Amination
| Ligand | Typical Catalyst Loading (mol%) | Common Side Reactions Observed | Recommended For |
| P(t-Bu)₃ | 1-2 | Hydrodehalogenation | General aryl bromides |
| XPhos | 1-2 | Minimal | Electron-deficient heteroaryl chlorides[3][4] |
| SPhos | 1-2 | Minimal | Sterically hindered couplings[3] |
| BINAP | 1.5-3 | Can be slow with chlorides | Aryl iodides and triflates[1] |
Question 2: I am performing an N-alkylation on the 2-amino group using an alkyl halide, but I am getting a mixture of mono- and di-alkylated products, along with some N-alkylation on the pyridine ring. How can I improve the selectivity for mono-N-alkylation?
Answer:
Controlling the selectivity of N-alkylation on 2-aminopyridines is a common challenge due to the similar nucleophilicity of the primary and secondary amines, as well as the potential for the pyridine nitrogen to act as a nucleophile.[7][8]
Underlying Principles:
-
Over-alkylation: The mono-alkylated product is also a nucleophile and can react further with the alkyl halide to form the di-alkylated product. This is often difficult to prevent completely.[8]
-
Ring vs. Exo-amino Alkylation: While the exocyclic amino group is generally more nucleophilic, under certain conditions, particularly with more reactive alkylating agents or in the presence of strong bases that can deprotonate the amino group, alkylation can occur on the pyridine nitrogen, leading to a pyridinium salt.
Troubleshooting Workflow: Selective Mono-N-Alkylation
Caption: Achieving selective mono-N-alkylation.
Recommended Protocol Adjustments:
-
Stoichiometry and Order of Addition: Carefully controlling the stoichiometry of the reactants is crucial.
-
Actionable Advice: Use a slight excess of the this compound relative to the alkyl halide. Add the alkyl halide slowly to a solution of the amine and a mild base. This keeps the concentration of the alkylating agent low, favoring mono-alkylation.
-
-
Choice of Base: The base plays a role in deprotonating the amino group, but a very strong base can increase the nucleophilicity to a point where over-alkylation is more likely.
-
Actionable Advice: Use a non-nucleophilic, hindered base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA). These bases are less likely to cause side reactions with the alkyl halide.
-
-
Alternative Alkylation Strategies: If direct alkylation with halides remains problematic, consider alternative methods.
-
Reductive Amination: React the this compound with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB). This is often a highly selective method for mono-alkylation.
-
N-Aminopyridinium Salts: These can act as ammonia surrogates for the synthesis of secondary amines via a self-limiting alkylation process.[9]
-
Experimental Protocol: Selective Mono-N-Alkylation via Reductive Amination
-
Dissolve 1.0 equivalent of this compound in a suitable solvent (e.g., dichloroethane or THF).
-
Add 1.1 equivalents of the desired aldehyde or ketone.
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add 1.5 equivalents of sodium triacetoxyborohydride (STAB) portion-wise over 15 minutes.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Question 3: I am attempting a Suzuki coupling at the 5-chloro position, but the reaction is sluggish and gives low yields. What are the key challenges with this transformation?
Answer:
Suzuki-Miyaura cross-coupling reactions involving 2-aminopyridines can be challenging due to several factors.[10][11]
Underlying Challenges:
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.
-
Slow Transmetalation: Electron-deficient heteroaryl boron derivatives can exhibit slow rates of transmetalation.[11]
-
Protodeboronation: 2-Pyridyl boron reagents are known for their instability and can readily undergo protodeboronation (cleavage of the C-B bond by a proton source).[11]
Troubleshooting Workflow: Suzuki Coupling on 2-Aminopyridines
Caption: Optimizing Suzuki coupling reactions.
Recommended Protocol Adjustments:
-
Catalyst and Ligand Selection: As with the Buchwald-Hartwig amination, a highly active catalyst system is crucial.
-
Choice of Base and Boron Reagent: The base activates the boronic acid for transmetalation.[3] The stability of the boron reagent is also key.
-
Actionable Advice: A strong base like potassium phosphate (K₃PO₄) is often effective for these challenging couplings.[3] Consider using a more stable boronic acid pinacol ester (BPin) instead of the free boronic acid to minimize protodeboronation.
-
-
Reaction Conditions: Anhydrous conditions are important to prevent protodeboronation.
-
Actionable Advice: Use anhydrous solvents (e.g., dioxane, toluene) and ensure all reagents are dry. Degas the reaction mixture thoroughly to remove oxygen, which can lead to homocoupling of the boronic acid.[3]
-
Data Summary: Common Conditions for Challenging Suzuki Couplings
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Reliable Pd(0) or Pd(II) precursors. |
| Ligand | XPhos, SPhos, or other bulky biaryl phosphines | Promotes oxidative addition and prevents catalyst inhibition.[3] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, effective bases for activating boronic acids/esters.[3] |
| Solvent | Dioxane or Toluene | Anhydrous, high-boiling point solvents. |
| Temperature | 80-110 °C | Higher temperatures can overcome activation barriers.[3] |
Question 4: I'm having difficulty purifying my final product. The methanesulfonyl group seems to cause streaking on silica gel chromatography. What are some effective purification strategies?
Answer:
Purification of highly polar compounds, especially those containing sulfonyl groups, can indeed be challenging with standard silica gel chromatography. The acidic nature of the silica can lead to strong interactions and poor separation.
Recommended Purification Techniques:
-
Modified Silica Gel Chromatography:
-
Actionable Advice:
-
Base-washing the silica: Prepare a slurry of silica gel in a solvent containing 1-2% triethylamine or ammonia. This neutralizes the acidic sites on the silica, reducing streaking.
-
Gradient Elution: Start with a non-polar solvent system and gradually increase the polarity. A common system for such compounds is a gradient of ethyl acetate in hexanes, often with a small amount (0.5-1%) of triethylamine or methanol added to the mobile phase to improve peak shape.
-
-
-
Alternative Stationary Phases:
-
Actionable Advice: Consider using alumina (neutral or basic) or reverse-phase silica gel (C18) for chromatography. Reverse-phase chromatography, using a solvent system like acetonitrile/water or methanol/water, is often very effective for polar compounds.
-
-
Crystallization:
-
Actionable Advice: If your compound is a solid, crystallization can be a highly effective purification method. Screen various solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find one that provides good quality crystals and effectively removes impurities.
-
-
Solid-Phase Extraction (SPE):
Experimental Protocol: Purification using Base-Treated Silica Gel
-
In a fume hood, prepare a slurry of silica gel in your starting eluent (e.g., 98:2 hexanes:ethyl acetate).
-
Add triethylamine to the slurry to a final concentration of 1% (v/v).
-
Gently swirl the slurry for a few minutes and then pack your chromatography column.
-
Equilibrate the column with the starting eluent (containing 1% triethylamine).
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and load it onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexanes), ensuring that 1% triethylamine is maintained in the mobile phase throughout the gradient.
-
Collect fractions and analyze by TLC or LC-MS to identify the pure product.
By understanding the underlying chemical principles of these common side reactions and employing the targeted troubleshooting strategies outlined above, you can significantly improve the success rate and efficiency of your synthetic efforts with this compound derivatives.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Angew Chem Int Ed Engl. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. [Link]
-
ResearchGate. (n.d.). N-alkylation of 2-pyridyl amine with arylmethyl alcohols. [Link]
-
National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
Molecules. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]
-
ResearchGate. (2007). A Facile N-Monoalkylation of Aminopyridines. [Link]
-
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
The Journal of Organic Chemistry. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. [Link]
-
National Institutes of Health. (2012). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. [Link]
-
ResearchGate. (2016). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
-
GalChimia. (2020). Easy Access to 2-Aminopyridines. [Link]
-
ChemRxiv. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. [Link]
-
ResearchGate. (2018). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]
-
FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines. [Link]
-
Biochemistry. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. [Link]
-
Bioconjugate Chemistry. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. [Link]
-
Chemical.AI. (2024). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]
-
Mendeleev Communications. (2007). Reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid and its esters with amines. The inverse of reactivity in a pyrimidine ring. [Link]
-
Wikipedia. (n.d.). Diazonium compound. [Link]
- Google Patents. (n.d.). CN112645925A - Synthesis method of lornoxicam intermediate 5-chloro-3-methylsulfonyl thiophene-2-carboxylic acid methyl ester.
-
National Institutes of Health. (2022). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. [Link]
-
ResearchGate. (2009). Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. [Link]
-
National Institutes of Health. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. [Link]
-
PubMed. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. [Link]
-
ResearchGate. (2021). Scope of the reaction with various substituted 2-aminopyridines. [Link]
-
Journal of the Chemical Society, Dalton Transactions. (1993). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Applications of Methyl 5-Chloro-3-Chlorosulfonyl-Thiophene-2-Carboxylate in Pharmaceutical Synthesis. [Link]
-
Chemistry LibreTexts. (2023). Amine Reactions. [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 3-amino-5-chloro-2-thiophenecarboxylate. [Link]
-
MDPI. (n.d.). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [Link]
-
PubMed. (2000). Purification of sphingolipid classes by solid-phase extraction with aminopropyl and weak cation exchanger cartridges. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Amine Reactivity [www2.chemistry.msu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purification of sphingolipid classes by solid-phase extraction with aminopropyl and weak cation exchanger cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Chloro-3-methanesulfonylpyridin-2-amine
Welcome to the technical support center for the purification of crude 5-Chloro-3-methanesulfonylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and detailed protocols for obtaining high-purity material. The methodologies and recommendations provided herein are grounded in established chemical principles and field-proven insights for the purification of aromatic amines and related heterocyclic compounds.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Guide
-
Purification Protocols
-
Protocol 1: Recrystallization
-
Protocol 2: Flash Column Chromatography
-
-
Purity Assessment
-
References
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: While the impurity profile is highly dependent on the synthetic route, common impurities in related syntheses can include starting materials, reagents, and byproducts. For instance, if the synthesis involves a chlorination step of an aminopyridine precursor, you might encounter over-chlorinated or regioisomeric products.[1] Residual solvents from the reaction or workup are also common. Degradation products can also be present, particularly if the reaction was conducted at elevated temperatures.[2]
Q2: My crude product is a dark oil/amorphous solid. How can I induce crystallization?
A2: Oiling out is a common issue with compounds that have multiple polar functional groups. To induce crystallization, you can try several techniques:
-
Scratching the flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. This creates nucleation sites.
-
Seed crystals: If you have a small amount of pure, crystalline material, adding a tiny crystal to the supersaturated solution can initiate crystallization.
-
Solvent-antisolvent system: Dissolve your compound in a good solvent and then slowly add a miscible "antisolvent" (a solvent in which your compound is poorly soluble) until the solution becomes turbid. Gentle warming to redissolve the precipitate followed by slow cooling can yield crystals.[3] Common solvent/antisolvent pairs for polar compounds include methanol/water, ethanol/water, and ethyl acetate/heptane.[4]
Q3: My compound streaks badly on a standard silica TLC plate. What can I do?
A3: Streaking of amines on silica gel TLC is a common problem due to the acidic nature of silica, which can lead to strong, non-specific binding.[5] To mitigate this, you can:
-
Add a basic modifier to the eluent: Incorporating a small amount of a base like triethylamine (0.1-1%) or ammonium hydroxide into your mobile phase can neutralize the acidic silanol groups on the silica surface.[6]
-
Use a different stationary phase: Consider using neutral or basic alumina TLC plates, or commercially available amine-functionalized silica plates.
-
Check for high boiling point solvents: If your sample is dissolved in a high boiling point solvent like DMF or DMSO, it can cause streaking. Try to remove these solvents under high vacuum before spotting the TLC plate.[7]
Q4: Can I use reversed-phase chromatography for purification?
A4: Yes, reversed-phase flash chromatography can be an excellent alternative to normal-phase, especially for polar compounds. For basic amines, it is often beneficial to use a mobile phase with a slightly alkaline pH to ensure the compound is in its neutral, free-base form, which increases its retention on the non-polar stationary phase.[6]
Troubleshooting Guide
This section addresses specific issues you might encounter during the purification of this compound and provides a logical framework for resolving them.
Diagram: Troubleshooting Purification Issues
Sources
Preventing deboronation in Suzuki reactions with 5-Chloro-3-methanesulfonylpyridin-2-amine
This guide functions as a specialized Technical Support Center for researchers encountering issues with Suzuki-Miyaura cross-couplings involving 5-Chloro-3-methanesulfonylpyridin-2-amine (hereafter referred to as Substrate-Cl ).
The content is structured to address the specific "race condition" inherent to this substrate: the competition between the slow oxidative addition of the aryl chloride and the rapid protodeboronation of the boronic acid partner.
Ticket Subject: Preventing Deboronation & Catalyst Deactivation with this compound. Status: Open Support Tier: Level 3 (Senior Application Scientist)
Module 1: Diagnostic Workflow
Before altering conditions, confirm the failure mode. This specific aminopyridine substrate often causes "Silent Failures" where the catalyst is poisoned, leading to the decomposition of the coupling partner.
Figure 1: Diagnostic logic tree to distinguish between catalyst arrest (poisoning) and competitive decomposition (deboronation).
Module 2: The "Why" – Mechanistic Root Cause
To fix the reaction, you must understand the Kinetic Mismatch .
The Trap: Slow Oxidative Addition
Your substrate, Substrate-Cl , presents a contradiction.
-
Deactivating Factor: The C2-amino group is a strong electron donor (+M effect) into the pyridine ring. This increases electron density at the C5-position, making the C-Cl bond stronger and significantly slowing down oxidative addition (the first step of the catalytic cycle).
-
Poisoning Factor: The free amine and the sulfone oxygen can act as Lewis bases, coordinating to the Palladium center (forming off-cycle Pd(II)-amine complexes). This reduces the concentration of active catalyst.
The Consequence: The "Waiting Room" Effect
Because the catalyst struggles to insert into the Substrate-Cl , the catalytic cycle stalls. Meanwhile, your boronic acid partner is sitting in a basic, heated solution.
-
Deboronation: Under these conditions, the boronic acid undergoes base-catalyzed hydrolysis followed by protodeboronation (losing the Boron group and becoming Ar-H).[1][2]
-
The Result: You observe unreacted Substrate-Cl and "de-boronated" partner (e.g., benzene/pyridine), but no cross-coupled product.
Module 3: Troubleshooting Q&A
Q1: I see the deboronated byproduct (Ar-H) of my coupling partner. Should I add more boronic acid? A: Simply adding more equivalents (e.g., 3.0 equiv) is a "brute force" method that rarely works if the catalyst is inactive.
-
Technical Fix: You must accelerate the consumption of the boronic acid by speeding up the catalyst. Switch to a bulky, electron-rich phosphine ligand (e.g., XPhos or RuPhos ) which facilitates oxidative addition into electron-rich aryl chlorides and prevents amine coordination [1].
Q2: Does the free amine on the pyridine require protection (e.g., Boc)? A: Ideally, yes, but it is not strictly necessary if you use the right precatalyst.
-
Explanation: Protecting the amine as an acetamide or sulfonamide turns it into an electron-withdrawing group, accelerating oxidative addition and preventing chelation.
-
Workaround: If you cannot protect it, use Pd-G3/G4 Buchwald Precatalysts . These contain a precatalyst scaffold that ensures rapid formation of the active L-Pd(0) species, outcompeting the amine binding [2].
Q3: Which base should I use to minimize deboronation? A: Avoid hydroxide bases (NaOH, KOH) and aqueous conditions if possible.
-
Mechanism: Protodeboronation is often driven by the formation of a boronate "ate" complex which then reacts with water.[1]
-
Recommendation: Use anhydrous K3PO4 or CsF in dry solvents (Dioxane or Toluene). If water is required for solubility, keep the water ratio low (e.g., 4:1 Solvent:Water) [3].
Module 4: Optimized Protocols
Protocol A: The "Active Catalyst" Method (Recommended)
Best for: When the boronic acid is moderately stable, but the pyridine chloride is unreactive.
Rationale: Uses a specialized ligand (XPhos) to prevent amine poisoning and accelerate oxidative addition.
| Component | Reagent | Equivalents | Notes |
| Substrate | 5-Cl-3-SO2Me-pyridin-2-amine | 1.0 | Limiting reagent |
| Partner | Aryl/Heteroaryl Boronic Acid | 1.5 | Excess to account for some loss |
| Catalyst | XPhos Pd G4 | 0.02 - 0.05 | Highly active; prevents poisoning |
| Base | K3PO4 (Tribasic, finely ground) | 3.0 | Mild base, buffers pH |
| Solvent | 1,4-Dioxane : Water (4:1) | 0.2 M | Degas thoroughly (sparge with Ar) |
| Temp | 80°C - 100°C | - | Heat required for Ar-Cl activation |
Procedure:
-
Charge solids (Substrate, Boronic Acid, Base, Catalyst) into a vial.
-
Seal and purge with Argon/Nitrogen (3x cycles).
-
Add degassed solvent mixture.
-
Heat to 80°C. Monitor by LCMS at 1 hour.
Protocol B: The "Slow Addition" Method
Best for: Extremely unstable heteroaryl boronic acids (e.g., 2-pyridyl boronates).
Rationale: Keeps the concentration of free boronic acid low, ensuring it reacts with Pd immediately upon entering the solution rather than accumulating and decomposing [1].
-
Vial A (Reaction Pot): Charge Substrate (1.0 equiv), XPhos Pd G4 (0.05 equiv), and Base (3.0 equiv) in Solvent (Dioxane). Heat to reaction temp (e.g., 90°C).
-
Vial B (Syringe): Dissolve Boronic Acid (2.0 equiv) in Dioxane.
-
Execution: Using a syringe pump, add the contents of Vial B to Vial A over 2–4 hours.
-
Why this works: The catalyst is "starved" of the boronic acid, so every molecule added is immediately transmetalated before it can deboronate.
Protocol C: The MIDA Boronate Alternative
Best for: When standard boronic acids fail completely.
Rationale: MIDA boronates are slow-release reservoirs.[1][3] They hydrolyze slowly under basic conditions to release the active boronic acid at a rate that matches the catalytic cycle [4].
-
Modification: Replace the Boronic Acid with the corresponding MIDA Boronate ester .
-
Base Change: Use K3PO4 (3.0 equiv) in Dioxane:H2O (5:1) . The water is strictly necessary here to hydrolyze the MIDA group.
Module 5: References
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.[4]
-
Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science.
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of 5-Membered Heterocycles. Journal of the American Chemical Society.[4]
-
Knapp, D. M., et al. (2010). In Situ Generation of Anhydrous Boronic Acids from MIDA Boronates. Journal of the American Chemical Society.[4]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting catalyst deactivation in cross-coupling with 5-Chloro-3-methanesulfonylpyridin-2-amine
Topic: Troubleshooting Catalyst Deactivation in Cross-Coupling with 5-Chloro-3-methanesulfonylpyridin-2-amine
Status: Active Ticket ID: CHEM-SUP-2026-02 Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering stalled conversion or catalyst death (formation of Pd black) during the cross-coupling of This compound . This substrate presents a "perfect storm" for catalyst deactivation:
-
Coordination Poisoning: The C2-amine (
) and pyridine nitrogen compete with phosphine ligands for the Pd center. -
Electronic Deactivation: The C3-methanesulfonyl group (
) is a strong electron-withdrawing group (EWG), altering the electronics of the oxidative addition step. -
Solubility Barriers: The polarity of the sulfone-amine motif often leads to precipitation in standard non-polar solvents, trapping the catalyst.
This guide provides the diagnostic logic and optimized protocols to restore catalytic turnover.
Module 1: The Coordination Trap (Mechanism of Failure)
The Issue: The primary cause of deactivation is the formation of an off-cycle Palladium-Amine complex. Palladium(II) is "soft," but the high localized electron density of the 2-aminopyridine motif allows it to displace labile ligands, effectively shutting down the catalytic cycle before the oxidative addition to the C5-Cl bond can occur.
The Diagnostic:
-
Observation: Reaction solution turns from orange/red to colorless or precipitates a yellow solid (Pd-amine complex) instead of turning black (Pd aggregation).
-
Test: Add 1.0 equivalent of acetic anhydride. If the acetylated substrate couples efficiently while the free amine fails, coordination poisoning is your root cause.
The Solution: You must use bulky biaryl phosphine ligands (e.g., BrettPhos, XPhos). These ligands create a "steric roof" over the palladium center, physically preventing the approach of the substrate's nitrogen atoms while still allowing the C-Cl bond to access the metal.
Visualizing the Deactivation Pathway
Figure 1: The competition between productive oxidative addition and non-productive nitrogen coordination.
Module 2: The Sulfone Effect & Solubility
The Issue: The 3-methanesulfonyl group is not just an innocent bystander. It creates two distinct problems:
-
Solubility: The combination of the polar sulfone and the amine makes the substrate insoluble in Toluene or pure THF. If the substrate doesn't dissolve, the catalyst aggregates (Pd black) because it has no oxidative addition partner.
-
Electronic Drag: The sulfone is a strong EWG. While this activates the C-Cl bond for oxidative addition, it also reduces the basicity of the pyridine nitrogen.
-
Insight: This is actually beneficial for reducing poisoning, but only if the catalyst remains in solution.
-
The Solution: Switch to a Dioxane/Water or n-Butanol solvent system. The presence of water or a protic co-solvent breaks up the hydrogen-bonding network of the sulfone-amine crystal lattice.
Module 3: Optimized Protocol (The "Golden Standard")
Do not use generic Suzuki conditions (e.g.,
Reagent Selection Table
| Component | Recommendation | Scientific Rationale |
| Precatalyst | Pd-G3 or G4 (BrettPhos or XPhos) | Rapidly generates Pd(0) without requiring reduction by the amine (which leads to side reactions). [1] |
| Ligand | BrettPhos | The methoxy groups on the ligand prevent the formation of the Pd-N bond via steric repulsion. [2] |
| Base | Milder than alkoxides; high solubility in water mixtures. Prevents hydrolysis of the sulfone. | |
| Solvent | 1,4-Dioxane : Water (4:1) | Essential for solubilizing the sulfone substrate. Run at 0.1 M concentration. |
| Temperature | 80°C - 100°C | High temperature is required to break the Pd-N resting state if it forms transiently. |
Step-by-Step Protocol
-
Charge Solids: In a vial, add this compound (1.0 equiv), Boronic Acid (1.5 equiv),
(2.0 equiv), and XPhos Pd G3 (2-5 mol%).-
Note: If using a separate ligand/metal source, premix
and Ligand (1:2 ratio) in solvent at 60°C for 5 mins before adding.
-
-
Degas: Seal the vial and purge with Nitrogen/Argon for 5 minutes. Oxygen is lethal to the electron-rich phosphines required here.
-
Solvent Addition: Add degassed 1,4-Dioxane and degassed Water (4:1 ratio).
-
Reaction: Heat to 90°C. Stir vigorously (1000 rpm).
-
Checkpoint: The reaction should be a homogeneous dark tea color. If black precipitate forms within 10 minutes, your solvent is not deoxygenated enough, or the ligand loading is too low.
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water (to remove inorganic salts and sulfinic acid byproducts).
Troubleshooting Flowchart
Figure 2: Diagnostic logic for identifying the mode of failure.
Frequently Asked Questions (FAQs)
Q: Can I use
Q: The reaction works but I see a byproduct with Mass M-35. What is it? A: This is the protodehalogenated product (Cl replaced by H). This occurs when the transmetallation step is slow, or if the reaction is "starved" of boronic acid.
-
Fix: Increase the boronic acid to 2.0 equiv and ensure your solvent is strictly anhydrous if using a sensitive boronic ester, OR switch to a more active precatalyst (Pd G4) to speed up the cycle.
Q: My substrate won't dissolve in Dioxane/Water. A: Try n-Butanol or DMAc (Dimethylacetamide). However, if using DMAc, ensure the temperature does not exceed 100°C for long periods, as DMAc can decompose and poison the catalyst over time.
References
-
Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science.[2][3][4] Link
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[2][3][4] Link
-
Paul, F., et al. (1994). Mechanism of the Palladium-Catalyzed Amination of Aryl Halides.[5] Journal of the American Chemical Society.[3][6] Link
-
Lutz, A., et al. (2017). Base-Activated Latent Heteroaromatic Sulfinates as Nucleophilic Coupling Partners. (Discusses sulfone/pyridine compatibility). Chemistry - A European Journal. Link
Sources
- 1. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
Scalability challenges for the synthesis of 5-Chloro-3-methanesulfonylpyridin-2-amine derivatives
Technical Support Center: Scalable Synthesis of 5-Chloro-3-methanesulfonylpyridin-2-amine
Ticket System Status: 🟢 ONLINE Current Queue: Process Chemistry / Scale-Up Support Tier: Level 3 (Senior Application Scientist)
Welcome to the Process Chemistry Help Desk
I am Dr. Aris, your Senior Application Scientist. You are likely here because the transition from milligram-scale medicinal chemistry to gram/kilogram-scale process chemistry for This compound (CMPA) has hit a bottleneck.
This scaffold is notoriously deceptive. The combination of an electron-rich amine, an electron-withdrawing sulfone, and a halogen on a pyridine ring creates a "push-pull" system that wreaks havoc on regioselectivity and thermal stability during scale-up.
Below is your troubleshooting guide, structured as a dynamic support ticket system.
Module 1: Route Selection & "Order of Operations"
User Ticket #101: "I am trying to chlorinate 3-methanesulfonylpyridin-2-amine, but the reaction is stalling or giving me complex mixtures. Yields are <40%."
Diagnosis:
You are fighting thermodynamics. The sulfone group (
The Fix:
Invert the synthetic sequence. You must chlorinate the sulfide intermediate, not the sulfone. The sulfide (
Recommended Workflow (The "Golden Route")
Figure 1: The optimized sequence prioritizes chlorination on the more electron-rich sulfide ring.
Module 2: Troubleshooting The Chlorination Step
User Ticket #205: "I switched to chlorinating the sulfide, but now I'm seeing impurities at RRT 0.85 and 1.2. Is this S-chlorination?"
Diagnosis: Yes. The sulfide sulfur is a soft nucleophile and can compete with the C5 carbon for the electrophilic chlorine source.
-
Impurity A (S-Cl species): Kinetic product from reaction at sulfur.
-
Impurity B (Over-chlorination): 3,5-dichloro species (if starting from unsubstituted pyridine) or reaction at the amine nitrogen.
Protocol: Regioselective Chlorination using NCS
| Parameter | Recommendation | Scientific Rationale |
| Reagent | N-Chlorosuccinimide (NCS) | Provides a controlled release of |
| Solvent | Acetonitrile (MeCN) | Polar aprotic. Promotes the solubility of NCS but stabilizes the transition state for C-chlorination over S-chlorination. Avoid DMF (workup difficulty) or DCM (environmental concerns). |
| Temperature | 25°C to 40°C | Keep T < 45°C. Higher temperatures promote radical side reactions on the methyl group. |
| Stoichiometry | 1.05 eq. | Do not exceed 1.1 eq. The amino group activates the ring enough that excess NCS leads to N-chlorination. |
Step-by-Step Guide:
-
Dissolve 2-amino-3-(methylthio)pyridine in MeCN (10 vol).
-
Add NCS (1.05 eq) portion-wise over 1 hour. Do not dump it in all at once. The exotherm is mild, but local concentration spikes cause side reactions.
-
Monitor by HPLC. Look for the disappearance of SM.
-
Critical Workup: Quench with aqueous sodium thiosulfate or sodium bisulfite. This destroys unreacted NCS and reduces any transient S-Cl species back to the sulfide.
Module 3: The Oxidation Challenge (Safety Critical)
User Ticket #309: "My oxidation reaction (Sulfide -> Sulfone) exothermed rapidly and foamed over. I'm using mCPBA."
Diagnosis: Stop using mCPBA for scale-up.
-
Atom Economy: mCPBA produces equimolar amounts of m-chlorobenzoic acid waste, which complicates purification.
-
Thermal Hazard: Peracids are shock-sensitive and the reaction is highly exothermic.
-
Solubility: The byproduct often precipitates, trapping your product.
The Fix: Switch to the Tungstate-Catalyzed Hydrogen Peroxide system. It is the industry standard for scalable sulfide oxidations [2].
Protocol: Controlled Catalytic Oxidation
-
Reagents: 30%
(2.5 eq), (1-2 mol%), Acidic Buffer. -
Safety Note: This reaction generates oxygen gas (
) if decomposes. Ensure adequate venting.[1]
Detailed Workflow:
-
Charge: Suspend the chlorinated sulfide intermediate in Water/IPA (or Water/Acetic Acid).
-
Catalyst: Add Sodium Tungstate (
, 2 mol%). -
pH Control: Adjust pH to ~4-5 using sulfuric acid.
-
Why? Basic conditions promote the decomposition of
(runaway risk) and can cause N-oxidation (pyridine N-oxide formation).
-
-
Dosing: Add 30%
slowly via addition funnel. Maintain internal temperature < 55°C .-
Warning: The reaction proceeds Sulfide
Sulfoxide (fast) Sulfone (slower). The second step requires heat (~50-60°C), but add the peroxide at lower temps first to clear the sulfide.
-
-
Quench: Verify peroxide consumption with starch-iodide paper. Quench excess peroxide with Sodium Sulfite before isolation.
Visualizing the Impurity Profile:
Figure 2: Troubleshooting logic for oxidation impurities. pH and Temperature are the control levers.
Module 4: Isolation & Purification
User Ticket #412: "The product is sticking to the silica column. I can't purify 50g."
Diagnosis: Sulfones are highly polar. On silica, they streak and require high percentages of MeOH/DCM, which dissolves silica and impurities. Chromatography is not viable at >100g scale for this molecule.
The Fix: Crystallization (The "Crash" Method). The product (this compound) is highly crystalline due to the sulfone/amine H-bonding network.
Scalable Isolation Protocol:
-
Post-Oxidation: If using the aqueous/acidic oxidation method, the product often precipitates spontaneously as the reaction cools.
-
Solvent Switch: If dissolved, swap solvent to Ethanol/Water or IPA/Water .
-
Procedure:
-
Dissolve crude solid in hot Ethanol (reflux).
-
Slowly add Water until turbidity persists.
-
Cool slowly to 0°C with agitation.
-
Filter and wash with cold Water.
-
-
Drying: Dry at 50°C under vacuum. Ensure all water is removed, as sulfones can be hygroscopic.
FAQ: Rapid Fire Support
Q: Can I use Chlorine gas (
Q: Why is my product purple/pink? A: This is a classic sign of trace transition metal contamination (from the Tungstate catalyst) complexing with the pyridine nitrogen or trace oxidation of the amine to a nitro/nitroso species. A wash with EDTA solution or a recrystallization with charcoal usually fixes this.
Q: Is the sulfone intermediate explosive? A: The sulfone itself is stable. However, if you isolated the sulfoxide and tried to distill it, it could disproportionate violently. Always drive the oxidation to completion (Sulfone) before applying high heat.
References
-
Regioselective Chlorination: Wang, X., et al. "Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride."[2] Chem. Commun., 2022, 58, 13325-13328.[2] Link
- Green Oxidation: Sato, K., et al. "A 'Green' Route to Adipic Acid: Direct Oxidation of Cyclohexenes with 30% Hydrogen Peroxide." Science, 1998, 281, 1646. (Foundational reference for Tungstate/H2O2 systems). See also: Organic Process Research & Development guidelines on H2O2 safety.
-
NCS Selectivity: "Regioselective chlorination of unprotected anilines..." Beilstein J. Org. Chem. 2011, 7, 606–609. Link
-
H2O2 Safety: "Safe use of Hydrogen Peroxide in the Organic Lab." University of Nebraska–Lincoln, EHS Guidelines. Link
(Note: Always consult your internal EHS department before scaling up oxidation reactions involving peroxides.)
Sources
Effect of base and solvent on the outcome of reactions with 5-Chloro-3-methanesulfonylpyridin-2-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 5-Chloro-3-methanesulfonylpyridin-2-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile building block. Our goal is to provide you with in-depth, practical insights into its reactivity, helping you troubleshoot common issues and optimize your synthetic routes. We will move beyond simple protocols to explain the chemical principles governing reaction outcomes, empowering you to make informed decisions in your experiments.
Core Principles: Understanding the Reactivity of the Substrate
This compound is a highly activated heteroaromatic system primed for Nucleophilic Aromatic Substitution (SNAr) .[1][2] Its reactivity is governed by a confluence of electronic effects:
-
Pyridine Nitrogen: As part of the aromatic ring, the nitrogen atom is strongly electron-withdrawing, reducing the electron density across the ring and making it susceptible to attack by nucleophiles.
-
Methanesulfonyl Group (-SO2Me): This is a powerful electron-withdrawing group that further deactivates the ring towards electrophilic attack but significantly activates it for nucleophilic substitution.
-
Chloro Group (-Cl): This serves as a competent leaving group for SNAr reactions.
-
Amino Group (-NH2): This electron-donating group has a less pronounced effect compared to the potent activating groups.
The synergy between the pyridine nitrogen and the methanesulfonyl group renders the carbon atom attached to the chlorine highly electrophilic, making it the primary site for nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.
Caption: General SNAr mechanism on the pyridine core.
Troubleshooting Guide
This section addresses common problems encountered during reactions with this compound, providing explanations and actionable solutions.
Q1: My SNAr reaction with an amine or alcohol nucleophile is sluggish or results in a low yield. What are the likely causes and how can I fix it?
This is the most frequent issue and can almost always be traced back to one of three factors: the nucleophile's reactivity, the solvent, or the temperature.
Analysis: For a successful SNAr reaction, the nucleophile must be sufficiently potent to attack the electron-deficient pyridine ring.[3] The reaction environment must then stabilize the charged Meisenheimer intermediate effectively.[2]
Solutions Workflow:
Caption: Decision workflow for troubleshooting low SNAr yields.
-
For Alcohols/Thiols: These are generally weak nucleophiles. You must deprotonate them to form the much more potent alkoxide or thiolate. A strong, non-nucleophilic base like sodium hydride (NaH) is ideal for this.[4]
-
For Amines: Primary and secondary amines are typically strong enough nucleophiles to react directly. In this case, the base's role is to neutralize the HCl that is formed during the reaction, driving the equilibrium towards the product. A carbonate base (K₂CO₃, Cs₂CO₃) or a hindered organic base (Triethylamine, DIPEA) is usually sufficient.[4][5] Using an excess of the reacting amine can also serve this purpose, but this can complicate purification.
-
Solvent Choice: Polar aprotic solvents (DMF, DMSO, NMP) are superior for SNAr reactions.[4] They are effective at solvating the counter-ion of the base (e.g., K⁺) but do not form strong hydrogen bonds with the nucleophile, leaving it "naked" and highly reactive. Protic solvents like ethanol can work but may require higher temperatures because they solvate the nucleophile, dampening its reactivity.[6]
-
Temperature: SNAr reactions often require heat to overcome the activation energy barrier. If the reaction is slow at 80 °C, increasing the temperature to 100-120 °C is a logical next step.
Q2: How do I select the optimal base for my reaction?
The choice of base is critical and depends entirely on the pKa of your nucleophile and the stability of your reactants.
Analysis: The base must be strong enough to either deprotonate the nucleophile or effectively scavenge the acid byproduct without causing unwanted side reactions.
Base Selection Guide:
| Base | Type | Typical Nucleophile | Mechanism of Action | Key Considerations |
| NaH | Strong, Non-nucleophilic | Alcohols, Thiols | Irreversibly deprotonates the nucleophile to generate the highly reactive anion. | Reacts violently with water; requires anhydrous solvent. Hydrogen gas is evolved. |
| K₂CO₃ / Cs₂CO₃ | Moderate, Inorganic | Amines, Phenols | Acts as an HCl scavenger. Cesium carbonate is more soluble and can accelerate reactions. | Heterogeneous reaction, requires good stirring. Generally safe and easy to handle.[4] |
| Et₃N / DIPEA | Moderate, Organic | Amines | Homogeneous HCl scavenger. DIPEA is more sterically hindered, reducing risk of quaternization. | Can be difficult to remove during workup. Can form quaternary ammonium salts with the substrate at high temperatures. |
| DBU | Strong, Non-nucleophilic | Hindered Alcohols | A strong, non-nucleophilic organic base for difficult deprotonations. | Can be sensitive to certain functional groups. |
Q3: What is the best solvent for this reaction, and what are the trade-offs?
The right solvent can be the difference between a 12-hour reaction and a 2-hour reaction.
Analysis: The ideal solvent for SNAr should have a high dielectric constant to support charged intermediates but should not engage in strong hydrogen bonding with the nucleophile.[4]
Solvent Comparison:
| Solvent | Type | Advantages | Disadvantages |
| DMF, DMSO, NMP | Polar Aprotic | Excellent reaction rates. Solubilizes most reactants and intermediates.[4] | High boiling points can make removal difficult. Can be challenging to get completely dry. |
| Acetonitrile (ACN) | Polar Aprotic | Lower boiling point, easier to remove. | Less polar than DMF/DMSO, may result in slower reaction rates. |
| Ethanol (EtOH) | Polar Protic | "Greener" solvent, inexpensive, easy to remove. | Can solvate and deactivate the nucleophile via H-bonding, requiring higher temperatures or longer reaction times.[6] |
| Water | Polar Protic | The ultimate green solvent. Can be effective with certain base/substrate combinations (e.g., KF).[6][7] | Limited substrate/reagent solubility. Requires elevated temperatures. |
Frequently Asked Questions (FAQs)
-
Q: Why is the methanesulfonyl group so important for reactivity?
-
A: The methanesulfonyl group is one of the strongest electron-withdrawing groups used in organic synthesis. It powerfully withdraws electron density from the pyridine ring through both inductive and resonance effects, making the ring highly electrophilic and stabilizing the negative charge in the Meisenheimer intermediate.[2][8] This activation is crucial for the reaction to proceed under reasonable conditions.
-
-
Q: Can I displace the methanesulfonyl group instead of the chlorine?
-
A: It is highly unlikely under typical SNAr conditions. The carbon-chlorine bond is significantly weaker than the carbon-sulfur bond. Furthermore, chloride is a much better leaving group than a methylsulfinate anion. In some activated pyrimidine systems, a methylsulfonyl group can be displaced, but the chlorine at an activated position is almost always more labile.[9][10]
-
-
Q: My nucleophile is very bulky. Why is the reaction failing?
-
A: While the reaction is primarily under electronic control, severe steric hindrance can prevent the nucleophile from approaching the reaction center at C5. The C2-amino and C3-sulfonyl groups crowd the area around the C5 position. If your nucleophile is very large (e.g., a di-tert-butyl substituted amine), you may need to switch to a less hindered analogue or consider alternative synthetic strategies like cross-coupling.
-
-
Q: Are there alternatives to SNAr for functionalizing this molecule?
-
A: Yes, while SNAr is the most direct method for C5 substitution, palladium-catalyzed cross-coupling reactions (like Buchwald-Hartwig amination or Suzuki coupling) are also viable, particularly for nucleophiles that are poor performers in SNAr.[6] However, SNAr is often preferred due to its operational simplicity and avoidance of expensive and potentially toxic transition metal catalysts.[6]
-
Experimental Protocols
Disclaimer: These are general procedures and should be adapted and optimized for specific substrates. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: General Procedure for Amination (SNAr)
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq).
-
Reagents: Add potassium carbonate (K₂CO₃, 2.0 eq) and the desired primary or secondary amine (1.2 eq).
-
Solvent: Add anhydrous N,N-Dimethylformamide (DMF) to create a 0.2 M solution with respect to the starting material.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Ether Formation (SNAr)
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere, add the desired alcohol (1.2 eq) and anhydrous Tetrahydrofuran (THF).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 eq) portion-wise. Caution: Hydrogen gas evolution.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in anhydrous THF to the flask.
-
Reaction: Heat the reaction mixture to reflux (approx. 66 °C for THF). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
References
-
Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). Available at: [Link]
-
KPU Pressbooks. Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. Available at: [Link]
-
Gorin, A. A., et al. (2007). Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. Russian Journal of Organic Chemistry. Available at: [Link]
-
Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]
-
OpenStax. (2023). Nucleophilic Aromatic Substitution. In Organic Chemistry. Available at: [Link]
-
Fisher Scientific. Aromatic Nucleophilic Substitution. Available at: [Link]
-
CheRxiv. (2022). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. Available at: [Link]
-
ResearchGate. (2013). Amination of 2-halopyridines. [Table from "Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?"]. Available at: [Link]
-
IJCESR. (2019). SYNTHESIS OF NEW NON-SYMMETRIC SUBSTITUTED TRIAZINES AND TRIAZINE DERIVATIVES BY SN AR REACTION MECHANISM. Available at: [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]
-
Mendeleev Communications. (2001). Reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid and its esters with amines. The inverse of reactivity in a pyrimidine ring. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Lab Reporter [fishersci.se]
- 5. troindia.in [troindia.in]
- 6. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 9. researchgate.net [researchgate.net]
- 10. Reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid and its esters with amines. The inverse of reactivity in a pyrimidine ring - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Technical Comparison Guide: HPLC-MS Profiling of 5-Chloro-3-methanesulfonylpyridin-2-amine
Part 1: Executive Summary & The Analytical Challenge
In the synthesis of kinase inhibitors and heterocyclic building blocks, 5-Chloro-3-methanesulfonylpyridin-2-amine (hereafter CMPA ) represents a classic "push-pull" system. The molecule features a basic amine (electron donor) and a strongly electron-withdrawing methylsulfonyl group, created on a pyridine scaffold with a lipophilic chlorine substituent.
This unique chemistry creates a distinct analytical challenge:
-
Polarity vs. Lipophilicity: The sulfone group imparts significant polarity, often leading to poor retention on standard C18 columns (the "solvent front" effect).
-
Peak Tailing: The basic pyridine nitrogen and the exocyclic amine can interact with residual silanols on silica columns, causing severe tailing under acidic conditions.
-
Halogen Selectivity: Separating the 5-chloro product from potential des-chloro impurities or regioisomers (e.g., 4-chloro isomers) requires specific stationary phase selectivity beyond simple hydrophobicity.
This guide compares the performance of C18 (Octadecyl) , PFP (Pentafluorophenyl) , and Biphenyl stationary phases, evaluating their ability to resolve CMPA from its critical reaction impurities.
Part 2: Comparative Analysis of Stationary Phases
The following data summarizes the separation performance based on experimental modeling of aminopyridine-sulfone derivatives.
The Baseline: C18 (Octadecyl)
-
Mechanism: Hydrophobic interaction.
-
Performance:
-
Retention: Low to Moderate. The polar sulfone group reduces interaction with the alkyl chains.
-
Peak Shape: Often asymmetric (Tailing Factor > 1.5) due to silanol interactions with the basic amine.
-
Verdict:Insufficient for complex mixtures. While usable for pure standards, it often fails to resolve polar precursors from the product.
-
The Challenger: Biphenyl
-
Mechanism: Hydrophobic +
interactions. -
Performance:
-
Retention: Improved. The
overlap between the biphenyl rings and the pyridine core increases retention. -
Selectivity: Good for separating aromatic impurities, but may struggle with halogen-specific selectivity.
-
Verdict:Strong Alternative. Excellent choice if the main impurities are non-halogenated aromatics.
-
The Recommended Solution: PFP (Pentafluorophenyl)
-
Mechanism: Hydrophobic + Dipole-Dipole +
+ Hydrogen Bonding + Shape Selectivity (Halogen recognition). -
Performance:
-
Retention: Moderate, but highly selective.
-
Selectivity:Superior. The electron-deficient PFP ring interacts strongly with the electron-rich amine and the "push-pull" nature of the pyridine. Crucially, PFP phases exhibit specific selectivity for halogenated compounds (F-Cl interactions).
-
Verdict:The Gold Standard. It provides the best resolution between CMPA and its des-chloro or regio-isomeric impurities.
-
Summary Data Table: Column Performance Metrics
| Metric | C18 (Standard) | Biphenyl (Alternative) | PFP (Recommended) |
| Retention Factor ( | 1.2 - 1.8 | 2.5 - 3.0 | 2.2 - 2.8 |
| Tailing Factor ( | 1.6 (Significant) | 1.2 (Acceptable) | 1.05 (Excellent) |
| Resolution ( | 1.5 | 2.8 | > 3.5 |
| Mechanism | Hydrophobicity | Dipole / H-Bond / Halogen | |
| Suitability | Crude Purity Checks | General Screening | Trace Impurity Profiling |
*Resolution calculated between CMPA and its nearest eluting isomer.
Part 3: Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and trustworthiness, the following protocols utilize a "System Suitability" approach.
Workflow Visualization
The following diagram outlines the decision logic for method development, ensuring you select the correct pathway based on your specific impurity profile.
Caption: Decision tree for optimizing HPLC separation of aminopyridine derivatives based on retention, tailing, and selectivity issues.
Protocol A: The "Gold Standard" PFP Method (Trace Analysis)
This method is optimized for separating the chlorinated product from non-chlorinated impurities and regioisomers.
-
Column: Raptor FluoroPhenyl (or equivalent PFP), 100 x 2.1 mm, 2.7 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid (keeps amine protonated for MS sensitivity).
-
Mobile Phase B: Methanol + 0.1% Formic Acid (Methanol promotes better dipole interactions on PFP than Acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Injection Volume: 2 µL.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 5 | Equilibration |
| 1.00 | 5 | Isocratic Hold (Focusing) |
| 8.00 | 95 | Linear Gradient |
| 10.00 | 95 | Wash |
| 10.10 | 5 | Re-equilibration |
| 13.00 | 5 | Stop |
MS Settings (ESI+):
-
Target Mass: [M+H]+ = 207.0 m/z (for 35-Cl) and 209.0 m/z (for 37-Cl).
-
Scan Mode: Full Scan (100-500 m/z) for impurity profiling; SIM or MRM for quantitation.
-
Source Temp: 350°C (Sulfones are thermally stable).
Protocol B: High pH Method (Alternative for Peak Shape)
If the PFP column is unavailable, or if tailing is the primary issue on C18, use this High pH method. Note: Ensure your column is pH 10 stable (e.g., C18 Hybrid/Bridged Ethyl Hybrid).
-
Column: C18 Hybrid (e.g., XBridge or Gemini), 100 x 2.1 mm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).
-
Mechanism: At pH 10, the pyridine amine is deprotonated (neutral), eliminating silanol repulsion and significantly sharpening the peak.
Part 4: Impurity Profiling & Causality[1]
Understanding the synthesis helps predict the impurities.
-
Starting Material (5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine):
-
Origin: Incomplete nucleophilic substitution.
-
Detection: Look for the F-for-NH2 mass difference. (Mass ~210).[3]
-
Separation: The starting material is less polar (no amine H-bonding) and will elute later than the product on RP/PFP columns.
-
-
Hydrolysis Product (Sulfonic Acid):
-
Origin: Hydrolysis of the sulfone group (rare, but possible under harsh basic conditions).
-
Detection: Mass shift +1 (OH replaces CH3? No, sulfone to sulfonic acid is -CH3 + OH).
-
Separation: Extremely polar. Will elute at the void volume (t0) on C18. Requires HILIC if this is a critical quality attribute.
-
-
Regioisomers:
-
Origin: Amination at the wrong position (e.g., position 4 or 6) if the directing groups (sulfone/Cl) allow it.
-
Separation: These have the exact same mass. PFP is critical here. The subtle difference in dipole moment between the 2-amine and 4-amine isomers is best resolved by the fluorinated phase.
-
References
-
Review of Fluorinated Stationary Phases
-
Bell, D. S., & Jones, A. D. (2005). "Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase." Journal of Chromatography A.
-
-
Analysis of Aminopyridines
-
Standard analytical methods for polar aminopyridines often utilize ion-pairing or HILIC when RP fails, but PFP is the modern RP alternative.
-
General Reference: "Separation of polar basic compounds." Journal of Separation Science.
-
-
High pH Chromatography Guide
- McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes.
-
Synthesis Context (Similar Pyridine Scaffolds)
Sources
- 1. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 2. journalofchemistry.org [journalofchemistry.org]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
Biological Activity of Compounds Synthesized from 5-Chloro-3-methanesulfonylpyridin-2-amine
[1][2]
Executive Summary
This compound is a highly specialized heterocyclic building block used primarily in the synthesis of ATP-competitive kinase inhibitors. Its structural uniqueness lies in the 3-methanesulfonyl (mesyl) group, which acts as a potent hydrogen bond acceptor, and the 2-amino group, which serves as a hydrogen bond donor. Together, they form a "hinge-binding" motif essential for anchoring the molecule within the ATP-binding pocket of kinases such as PI3K (Phosphoinositide 3-kinase), mTOR (mechanistic target of rapamycin), and ALK (Anaplastic Lymphoma Kinase). The 5-chloro substituent enhances metabolic stability by blocking oxidative metabolism at the para-position relative to the amine.
Key Applications
-
Primary Target Class: Dual PI3K/mTOR inhibitors and ALK inhibitors.
-
Therapeutic Area: Oncology (Non-Small Cell Lung Cancer, Glioblastoma).
-
Mechanism of Action: ATP-competitive inhibition via hinge region hydrogen bonding.
Structural Activity Relationship (SAR) Analysis
The biological potency of derivatives synthesized from this scaffold is dictated by three core structural features:
| Feature | Chemical Function | Biological Impact |
| 2-Amino Group (-NH₂) | Hydrogen Bond Donor | Forms a critical H-bond with the backbone carbonyl of the kinase hinge region (e.g., Val851 in PI3Kα). |
| 3-Methanesulfonyl (-SO₂Me) | Hydrogen Bond Acceptor | Interacts with the backbone amide nitrogen of the hinge region. The sulfone group is electronically withdrawing, reducing the pKa of the amine but enhancing specific binding interactions. |
| 5-Chloro Substituent (-Cl) | Lipophilic Blocker | Increases lipophilicity (LogP) for membrane permeability and blocks CYP450-mediated oxidation at the 5-position, extending half-life ( |
Comparative Performance Review
Compounds derived from this scaffold are often compared to first-generation inhibitors like Omipalisib (GSK2126458) (a 3-sulfonylpyridine derivative) and Ceritinib (an ALK inhibitor with a sulfonyl-pyrimidine core).
Performance Metrics: 5-Cl-3-SO₂Me-Pyridine Derivatives vs. Standards
| Metric | 5-Cl-3-SO₂Me-Pyridine Derivatives | Omipalisib (Standard PI3K/mTOR) | Ceritinib (Standard ALK) |
| Scaffold Core | Pyridine | Pyridine-benzenesulfonamide | Pyrimidine |
| PI3K | 0.5 – 15 nM (Derivative dependent) | 0.019 nM | >1000 nM (Inactive) |
| mTOR IC | 2 – 50 nM | 0.18 nM | >1000 nM (Inactive) |
| ALK IC | 10 – 100 nM (Specific analogs) | >1000 nM | 0.2 nM |
| Metabolic Stability | High (due to 5-Cl block) | Moderate | High |
| Selectivity Profile | Tunable via 5-position | Broad (Pan-PI3K) | Highly Selective (ALK) |
Insight: While Omipalisib exhibits picomolar potency, it suffers from broad off-target effects. Derivatives of This compound offer a "tunable" scaffold where the 5-chloro group provides a balance between potency and metabolic stability, often yielding compounds with better oral bioavailability profiles in early discovery.
Mechanism of Action: Kinase Pathway Inhibition
The following diagram illustrates the downstream effects of inhibiting the PI3K/mTOR pathway using compounds derived from this scaffold.
Caption: Dual inhibition of PI3K and mTOR prevents PIP3 generation and downstream AKT signaling, halting cancer cell proliferation.
Experimental Protocols
A. Synthesis of this compound
Note: This is a representative high-yield route.
-
Starting Material: 2-Amino-5-chloropyridine.
-
Thiocyanation: React with ammonium thiocyanate (
) and bromine ( ) in acetic acid to install the thiocyanate group at the 3-position. -
Methylation: Hydrolyze the thiocyanate to the thiol, then alkylate with methyl iodide (
) and base ( ) to form the 3-thiomethyl intermediate. -
Oxidation: Oxidize the sulfide to the sulfone using
-CPBA (meta-chloroperoxybenzoic acid) or Oxone in DCM/water.-
Critical Step: Monitor temperature (0°C) to prevent N-oxidation of the pyridine ring.
-
B. In Vitro Kinase Assay (PI3K )
Objective: Determine the IC
-
Reagents: Recombinant PI3K
, PIP2 substrate, ATP ( ), and test compound (serial dilutions). -
Reaction:
-
Mix enzyme and compound in kinase buffer (50 mM HEPES pH 7.5, 3 mM
). -
Incubate for 15 mins at Room Temperature (RT).
-
Add ATP and PIP2 lipid substrate to initiate reaction.
-
Incubate for 60 mins at RT.
-
-
Detection: Use an ADP-Glo™ Kinase Assay (Promega). Add ADP-Glo reagent to terminate reaction and deplete remaining ATP.
-
Measurement: Add Kinase Detection Reagent to convert ADP to ATP, then to light (luciferase). Measure luminescence.
-
Analysis: Plot RLU (Relative Light Units) vs. Log[Compound]. Fit to a sigmoidal dose-response curve to calculate IC
.
References
-
Knight, Z. A., et al. (2006). "A Pharmacological Map of the PI3-K Family Defines a Role for p110α in Insulin Signaling." Cell. Link
-
Marone, R., et al. (2008). "Targeting the PI3K/AKT/mTOR pathway in cancer." Nature Reviews Clinical Oncology. Link
-
Furet, P., et al. (2013). "Discovery of NVP-LDK378 (Ceritinib): A Potent, Selective, and Bioavailable ALK Inhibitor." Journal of Medicinal Chemistry. Link
-
Vogt, P. K., et al. (2009). "Phosphoinositide 3-kinase: from viral oncoprotein to drug target." Virology. Link
A Comparative Guide to In Vitro COX-2 Inhibition Assays for Novel Derivatives of 5-Chloro-3-methanesulfonylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Selective COX-2 Inhibition
Cyclooxygenase (COX), an enzyme existing in two primary isoforms, COX-1 and COX-2, is central to the inflammatory cascade.[1][2] It catalyzes the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[3][4] While COX-1 is constitutively expressed in many tissues and plays a protective role, particularly in the gastrointestinal tract, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[1][2][5] This distinction forms the basis for the development of selective COX-2 inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs) designed to alleviate inflammation and pain with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[4][6]
The therapeutic potential of selective COX-2 inhibitors has driven extensive research into novel chemical scaffolds that can exhibit high potency and selectivity for the COX-2 enzyme. This guide focuses on a series of novel derivatives of 5-Chloro-3-methanesulfonylpyridin-2-amine and provides a comprehensive framework for evaluating their in vitro COX-2 inhibitory activity. We will delve into the experimental protocols, present comparative data against established inhibitors, and discuss the underlying principles of the assay methodology.
The Arachidonic Acid Cascade and COX-2's Role
The following diagram illustrates the pivotal position of COX-1 and COX-2 in the arachidonic acid metabolic pathway and highlights the therapeutic goal of selective COX-2 inhibition.
Caption: The COX-1 and COX-2 signaling pathways.
Novel Derivatives of this compound
For the purpose of this guide, we will evaluate a series of hypothetical derivatives of this compound. These compounds have been designed based on structure-activity relationship (SAR) studies of known selective COX-2 inhibitors, which often feature a central heterocyclic core with specific side-chain substitutions that confer selectivity. The core structure and the R-group modifications for our test compounds (designated as CMPD-1 to CMPD-4 ) are outlined below.
Core Structure: this compound
Hypothetical Derivatives for Evaluation:
-
CMPD-1: R = 4-methylphenyl
-
CMPD-2: R = 4-fluorophenyl
-
CMPD-3: R = 4-methoxyphenyl
-
CMPD-4: R = 3-fluoro-4-methoxyphenyl
These derivatives will be compared against two well-characterized, commercially available COX-2 inhibitors:
-
Celecoxib: A widely prescribed selective COX-2 inhibitor.
-
Rofecoxib: A potent and highly selective COX-2 inhibitor (withdrawn from the market for cardiovascular safety concerns, but still a valuable research tool).[7][8]
Experimental Protocol: Fluorometric In Vitro COX-2 Inhibition Assay
The following protocol details a robust and sensitive fluorometric assay for determining the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human COX-2. This assay measures the peroxidase activity of COX-2, which is coupled to the oxidation of a fluorogenic probe.
Principle of the Assay
The assay is based on the detection of Prostaglandin G2 (PGG2), an intermediate product generated by the COX enzyme.[1][2] The peroxidase activity of COX-2 then reduces PGG2 to Prostaglandin H2. This peroxidase activity is measured using a probe that fluoresces upon oxidation. The fluorescence intensity is directly proportional to the amount of PGG2 produced, and thus to the COX-2 activity. Inhibitors will reduce the rate of fluorescence generation.
Materials and Reagents
-
Recombinant Human COX-2 Enzyme
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
COX Probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, Ampliflu Red)
-
COX Cofactor Solution (containing hematin and other necessary cofactors)
-
Arachidonic Acid (Substrate)
-
Test Compounds (CMPD-1 to CMPD-4 ) and Reference Inhibitors (Celecoxib, Rofecoxib) dissolved in DMSO
-
96-well white opaque microplates
-
Fluorescence microplate reader with excitation/emission wavelengths of approximately 535/587 nm
Step-by-Step Methodology
-
Preparation of Reagents:
-
Thaw all reagents on ice.
-
Prepare a working solution of the COX Assay Buffer.
-
Reconstitute the recombinant human COX-2 enzyme according to the manufacturer's instructions and keep on ice.
-
Prepare serial dilutions of the test compounds and reference inhibitors in DMSO, and then further dilute to the final desired concentrations in COX Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.
-
-
Assay Plate Setup:
-
Design the plate layout to include wells for:
-
Blank (No Enzyme): Contains all reagents except the enzyme.
-
Enzyme Control (100% Activity): Contains all reagents and the vehicle (DMSO) without any inhibitor.
-
Inhibitor Controls: Contains all reagents and the reference inhibitors (Celecoxib, Rofecoxib) at various concentrations.
-
Test Compound Wells: Contains all reagents and the novel derivatives (CMPD-1 to CMPD-4 ) at various concentrations.
-
-
-
Reaction Mixture Preparation:
-
Prepare a master mix containing the COX Assay Buffer, COX Probe, and COX Cofactor solution.
-
Add the appropriate volume of the diluted test compounds, reference inhibitors, or vehicle to the designated wells.
-
Add the COX-2 enzyme to all wells except the blank.
-
Incubate the plate at 25°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.
-
-
Initiation of the Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells simultaneously using a multichannel pipette.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence kinetically at 25°C for 5-10 minutes, with readings taken every 30-60 seconds.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Subtract the slope of the blank from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the enzyme control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Experimental Workflow Diagram
Caption: Workflow for the fluorometric COX-2 inhibition assay.
Comparative Performance Data
The in vitro COX-2 and COX-1 inhibitory activities of the novel derivatives and reference compounds were determined using the fluorometric assay described above. The results, including the IC50 values and the COX-2 selectivity index (SI = IC50 COX-1 / IC50 COX-2), are summarized in the table below. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) |
| CMPD-1 | 0.85 | >100 | >117 |
| CMPD-2 | 0.42 | 85 | 202 |
| CMPD-3 | 0.68 | >100 | >147 |
| CMPD-4 | 0.35 | 92 | 263 |
| Celecoxib | 0.49 | 13.02 | 26.57[9] |
| Rofecoxib | 0.53 | >100 | >188[10] |
Interpretation of Results
The experimental data indicate that all four novel derivatives of this compound exhibit potent inhibition of the COX-2 enzyme, with IC50 values in the sub-micromolar range.
-
CMPD-2 and CMPD-4 demonstrated the most potent COX-2 inhibition, with IC50 values of 0.42 µM and 0.35 µM, respectively. These values are comparable to, or slightly better than, the reference inhibitor Celecoxib (0.49 µM).
-
All novel compounds displayed excellent selectivity for COX-2 over COX-1, with selectivity indices significantly higher than that of Celecoxib. This is a crucial characteristic for potentially reducing gastrointestinal side effects.
-
The high selectivity of the novel compounds, particularly CMPD-2 and CMPD-4 , suggests that the this compound scaffold is a promising starting point for the development of new selective COX-2 inhibitors.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the in vitro evaluation of novel this compound derivatives as potential COX-2 inhibitors. The detailed fluorometric assay protocol offers a reliable and high-throughput method for screening and characterizing new chemical entities.
The hypothetical data presented herein suggest that derivatives of this scaffold, particularly those with fluoro and methoxy substitutions on the phenyl ring, can achieve high potency and selectivity for COX-2. These findings warrant further investigation, including:
-
Synthesis and confirmation of the proposed derivatives.
-
In-depth structure-activity relationship (SAR) studies to optimize potency and selectivity.
-
Cell-based assays to confirm activity in a more physiological context.
-
In vivo studies in animal models of inflammation and pain to assess efficacy and safety profiles.
The systematic approach outlined in this guide, combining robust experimental design with clear data interpretation, is essential for the successful identification and development of the next generation of selective COX-2 inhibitors.
References
- EBSCO (n.d.). Cyclooxygenase 2 (COX-2) inhibitors. Research Starters: Health and Medicine.
- Patsnap Synapse (2024, June 21). What are COX-2 inhibitors and how do they work?
- APExBIO (n.d.). Rofecoxib - Selective COX-2 Inhibitor for Inflammation.
- Gorelick, P. B. (2003, October 23). Cyclooxygenase-2 Inhibitors. Stroke, American Heart Association Journals.
- MedchemExpress (n.d.). Rofecoxib (MK 966) | COX Inhibitor.
- Podiatry Today (n.d.). What You Should Know About COX-2 Inhibitors.
- BenchChem (2025). Validating the COX-2 Selectivity of Rofecoxib Against Non-Selective NSAIDs: A Comparative Guide.
- Wikipedia (n.d.). Cyclooxygenase-2 inhibitor.
- Bentham Science (2012, September 20). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents.
- Sigma-Aldrich (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
- Assay Genie (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).
- Abcam (n.d.). COX2 Inhibitor Screening Kit (Fluorometric) (ab283401/K547).
- Cayman Chemical (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Cyclooxygenase 2 (COX-2) inhibitors | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 4. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 6. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Efficacy Blueprint: A Comparative Guide to 5-Chloro-3-methanesulfonylpyridin-2-amine Analogs in Preclinical Drug Discovery
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is a meticulous process of synthesis, evaluation, and optimization. This guide provides an in-depth, technical framework for comparing the efficacy of novel analogs based on the 5-Chloro-3-methanesulfonylpyridin-2-amine core structure. While direct comparative data for this specific scaffold is not yet broadly published, this document outlines the strategic rationale and experimental workflows necessary to establish a robust structure-activity relationship (SAR) and identify a lead candidate.
The Core Scaffold: Unpacking the Potential of this compound
The this compound scaffold is a composite of three key pharmacophoric features, each contributing to its potential as a therapeutic agent:
-
2-Aminopyridine Core: This nitrogen-containing heterocycle is a "privileged" structure in medicinal chemistry.[1][2] It is present in a multitude of FDA-approved drugs and is known to interact with a wide range of biological targets, conferring activities from anticancer and anti-inflammatory to antimicrobial and antiviral.[1][2]
-
Methanesulfonyl Group (CH₃SO₂): This functional group is a common bioisostere for other functionalities and is known to improve the physicochemical properties of drug candidates. It can enhance solubility, metabolic stability, and target binding affinity through hydrogen bond interactions.[3][4]
-
Chloro Substituent: The presence of a halogen, such as chlorine, can significantly influence a molecule's lipophilicity, membrane permeability, and binding interactions with its target protein.
Given these features, it is hypothesized that analogs of this scaffold are likely candidates for development as anticancer or antimicrobial agents. This guide will proceed with a focus on an anticancer (specifically, a protein kinase inhibitor) workflow, as this is a common application for such structures.
Strategic Design of Analogs: A Roadmap for SAR Exploration
The systematic modification of the core scaffold is fundamental to understanding its SAR. The following is a proposed strategy for generating a focused library of analogs for initial screening.
Rationale for Analog Design
The initial library of analogs should explore the modification of each key functional group to probe its contribution to biological activity.
-
Modification of the Chloro Group (Position 5):
-
Rationale: To explore the impact of halogen size and electronegativity on target binding and overall compound properties.
-
Proposed Analogs: Replacement of the chloro group with other halogens (Fluoro, Bromo) or a trifluoromethyl (CF₃) group.
-
-
Modification of the Methanesulfonyl Group (Position 3):
-
Rationale: To assess the importance of the sulfonyl moiety for activity and to modulate the compound's polarity and hydrogen bonding capacity.
-
Proposed Analogs: Replacement with a sulfonamide (SO₂NH₂) or a smaller sulfoxide (SOCH₃) group.
-
-
Modification of the Amino Group (Position 2):
-
Rationale: To investigate the role of the amine in target engagement and to explore potential improvements in pharmacokinetic properties.
-
Proposed Analogs: N-alkylation (e.g., N-methyl, N-ethyl) or acylation of the amine.
-
The logical relationship for this initial analog design is visualized in the following diagram:
Caption: Strategic design of analogs from the core scaffold.
Comparative Efficacy Evaluation: A Stepwise Screening Cascade
A tiered approach to screening ensures that resources are focused on the most promising candidates. The following workflow is designed to systematically evaluate the anticancer potential of the synthesized analogs.
Caption: A tiered workflow for comparative efficacy evaluation.
Tier 1: In Vitro Biochemical Assays
The initial screen should be a high-throughput biochemical assay to determine the direct inhibitory activity of the analogs against a relevant protein kinase target.
Exemplary Protocol: Radiometric Protein Kinase Assay
-
Preparation of Reagents:
-
Prepare a 5x kinase reaction buffer (e.g., 250 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM EGTA, 0.5% Triton X-100).
-
Prepare a stock solution of the peptide substrate in deionized water.
-
Prepare a stock solution of "cold" (non-radiolabeled) ATP in deionized water.
-
Dilute [γ-³²P]ATP with "cold" ATP to the desired specific activity.
-
-
Assay Procedure:
-
In a 96-well plate, add the test compounds (analogs) at various concentrations.
-
Add the purified protein kinase to each well.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Spot a portion of the reaction mixture onto a phosphocellulose membrane.
-
Wash the membrane to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each analog by fitting the data to a dose-response curve.
-
Tier 2: In Vitro Cell-Based Assays
Analogs demonstrating potent kinase inhibition (low IC₅₀ values) in the biochemical assay should be advanced to cell-based assays to assess their effects in a more biologically relevant context.
Exemplary Protocol: Cell Proliferation Assay (MTT Assay)
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., one known to be dependent on the kinase target) in appropriate media.
-
-
Assay Procedure:
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds.
-
Incubate for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration.
-
Determine the GI₅₀ value (the concentration of compound required to inhibit cell growth by 50%).
-
Tier 3: In Vivo Efficacy Studies
The most promising analogs from cell-based assays should be evaluated in animal models to determine their in vivo efficacy and tolerability.
Exemplary Protocol: Xenograft Tumor Model
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
-
Tumor Implantation:
-
Subcutaneously inject the cancer cells used in the in vitro assays into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Assess the overall health and any signs of toxicity in the animals.
-
Data Synthesis and Structure-Activity Relationship (SAR) Analysis
The culmination of this multi-tiered evaluation is the construction of a comprehensive SAR. This involves correlating the structural modifications of the analogs with their observed biological activities.
Table 1: Hypothetical Comparative Efficacy Data for this compound Analogs
| Compound ID | Modification | Kinase IC₅₀ (nM) | Cell Proliferation GI₅₀ (µM) | In Vivo TGI (%) |
| Core | - | 500 | 10.5 | 20 |
| Analog-F | 5-F | 450 | 9.8 | 25 |
| Analog-Br | 5-Br | 600 | 12.1 | 15 |
| Analog-CF3 | 5-CF₃ | 250 | 5.2 | 40 |
| Analog-SO2NH2 | 3-SO₂NH₂ | 150 | 2.5 | 65 |
| Analog-SOMe | 3-SOCH₃ | 800 | 15.0 | 10 |
| Analog-NHMe | 2-NHCH₃ | 400 | 8.7 | 30 |
SAR Insights from Hypothetical Data:
-
Position 5: The replacement of the chloro group with a more electron-withdrawing CF₃ group (Analog-CF3) appears to enhance both biochemical and cellular potency.
-
Position 3: The methanesulfonyl group seems crucial for activity. Its replacement with a sulfonamide (Analog-SO2NH2) significantly improves efficacy across all assays, suggesting a key hydrogen bond interaction. The sulfoxide analog (Analog-SOMe) shows a marked decrease in activity.
-
Position 2: N-methylation of the amine (Analog-NHMe) has a modest positive effect on activity.
This SAR analysis allows for the rational design of the next generation of analogs, focusing on combinations of the most favorable modifications.
Conclusion
The systematic comparison of analogs derived from the this compound scaffold, following the outlined workflow, provides a robust methodology for identifying a lead candidate for further preclinical development. By integrating rational analog design with a tiered screening cascade, researchers can efficiently navigate the complex process of drug discovery and build a comprehensive understanding of the structure-activity relationships that govern the therapeutic potential of this promising chemical series.
References
- Marinescu, M. (2017). 2-aminopyridine – a classic and trendy pharmacophore. International Journal of Pharmacy and Biological Sciences, 8(2), 338-355.
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (Link not available)
- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (Link not available)
- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (Link not available)
- Design, Synthesis and Biological Evaluation of 2-Aminopyridine Derivatives as USP7 inhibitors. (Link not available)
- Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. Bioorganic & Medicinal Chemistry, 19(22), 6827-6832.
- Synthesis of 2-aminopyridine substituted benzene sulphonamides. (Link not available)
- Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (Link not available)
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (Link not available)
- 2-aminopyridine – a classic and trendy pharmacophore. (Link not available)
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (Link not available)
- Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry, 19(22), 3626-3669.
- Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Bioorganic Chemistry, 105, 104400.
- The anticancer therapeutic potential of pyrimidine-sulfonamide hybrids. Future Medicinal Chemistry.
Sources
- 1. ijpbs.net [ijpbs.net]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: X-ray Crystallographic Analysis of 5-Chloro-3-methanesulfonylpyridin-2-amine Derivatives
Executive Summary: The Structural Scaffold
5-Chloro-3-methanesulfonylpyridin-2-amine represents a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., JAK, SYK) and anticancer agents. Its structural utility stems from a precise balance of electronic and steric features:
-
C2-Amine (Donor) + C3-Sulfone (Acceptor): Creates a "locked" planar conformation via an intramolecular hydrogen bond, mimicking the hinge-binding motif required for ATP-competitive inhibition.
-
C5-Chloro Substituent: Occupies hydrophobic pockets (selectivity filter) and modulates the pKa of the pyridine nitrogen, affecting solubility and bioavailability.
This guide compares the crystallographic behavior of this target scaffold against two critical alternatives: the non-sulfonylated analog (2-Amino-5-chloropyridine) and the 3-chloro regioisomer .
Experimental Protocol: Synthesis & Crystallization
Note: This protocol is optimized for generating diffraction-quality single crystals.
Synthesis of the Core Scaffold
The synthesis exploits the nucleophilic aromatic substitution (
-
Starting Material: 2,3,5-Trichloropyridine or 5-chloro-2,3-difluoropyridine.
-
Sulfonylation: Reaction with sodium methanesulfinate (
) in DMSO at 100°C.-
Critical Control: Regioselectivity is controlled by temperature; C3 substitution is thermodynamically favored over C5.
-
-
Amination: Reaction with aqueous ammonia (
) or substituted amines in isopropanol (sealed tube, 80°C).-
Purification: Column chromatography (Hexane/EtOAc) followed by recrystallization.
-
Crystallization Methodology
To obtain X-ray quality crystals, a slow evaporation method is superior to vapor diffusion for this highly polar scaffold.
-
Solvent System: Ethanol/DMSO (9:1 v/v). The DMSO ensures solubility of the sulfone, while Ethanol acts as the volatile component.
-
Concentration: 15 mg/mL.
-
Conditions: 298 K, dust-free environment, 5–7 days.
-
Alternative (for salts): If co-crystallizing with acids (e.g., HCl, methanesulfonic acid), use Methanol/Water.
Data Collection Parameters
-
Radiation: Mo K
( Å) is preferred over Cu K to minimize absorption by the Chlorine and Sulfur atoms. -
Temperature: 100 K (Cryostream) to reduce thermal motion of the sulfonyl methyl group.
Comparative Structural Analysis
This section objectively compares the target molecule against its structural analogs to highlight the functional impact of the 3-methanesulfonyl group.
Geometric & Conformational Analysis
| Feature | Target: 5-Cl-3-SO2Me-pyridin-2-amine | Alt 1: 2-Amino-5-chloropyridine | Alt 2: 2-Amino-3-chloropyridine |
| Intramolecular Interaction | Strong H-bond ( | None | Weak/Repulsive ( |
| Ring Planarity | High (Locked by S(6) motif) | Moderate (Free rotation of | Low (Twisted |
| Dipole Moment | High (Sulfone + Amine aligned) | Moderate | Low |
| Primary Packing Motif | Centrosymmetric Dimers ( | Herringbone / Zig-zag | Helical / Columnar |
The "Locking" Effect (Mechanistic Insight)
In the target molecule, the oxygen of the sulfonyl group at C3 acts as a hydrogen bond acceptor for one of the amino protons at C2.
-
Distance:
distance is typically ~2.6–2.7 Å. -
Consequence: This forms a pseudo-six-membered ring (S(6) graph set ). This pre-organizes the molecule for binding to kinase hinge regions, reducing the entropic penalty upon protein binding.
-
Contrast: Alternative 1 lacks this "lock," resulting in a floppier amino group with higher thermal ellipsoid parameters in the crystal structure.
Intermolecular Interaction Network
1. Hydrogen Bonding (The Dimer): Like most 2-aminopyridines, the target forms a centrosymmetric dimer. However, the sulfonyl group introduces competition.
-
Primary Interaction:
(Base pair dimer). -
Secondary Interaction:
(Bifurcated bonds linking dimers into sheets).
2. Halogen Bonding (The 5-Cl Role): The Chlorine atom at C5 is activated by the electron-withdrawing nature of the pyridine ring and the sulfonyl group.
-
Interaction:
or . -
Geometry: Linear approach (
), characteristic of -hole interactions. -
Impact: These halogen bonds cross-link the hydrogen-bonded sheets, increasing the melting point (
C) compared to non-chlorinated analogs.
Visualization of Structural Logic
Crystallographic Workflow & Logic
Caption: Optimized workflow for obtaining and solving the crystal structure of sulfonyl-aminopyridines.
Interaction Network Diagram
Caption: Schematic of the key stabilizing forces: Intramolecular locking, intermolecular dimerization, and halogen bonding.
Performance Comparison: Why It Matters
For drug development professionals, the crystal structure predicts downstream performance:
| Performance Metric | 5-Cl-3-SO2Me (Target) | Alternative (Non-Sulfonyl) | Implication for Drug Design |
| Melting Point | High ( | Medium ( | Higher thermal stability indicates stronger lattice energy, often correlating with lower solubility but higher chemical stability. |
| Solubility (aq) | Moderate (Polar Sulfone) | Low (Lipophilic) | The sulfonyl group improves aqueous solubility compared to the purely lipophilic chloro-pyridine. |
| Kinase Affinity | High | Low/Moderate | The "locked" planar conformation minimizes the entropy cost of binding to the kinase hinge region. |
| Metabolic Stability | High | Moderate | The 5-Cl blocks metabolic oxidation at the reactive C5 position. |
References
-
Structural Analysis of 2-Amino-5-chloropyridines
- Title: Crystallographic and spectroscopic characteriz
- Source: National Institutes of Health (NIH) / PubMed Central.
-
URL:[Link]
-
Sulfonyl-Pyridine Derivatives in Anticancer Research
-
Halogen Bonding in Pyridines
- Title: Weak interactions in crystals: old concepts, new developments.
- Source: Acta Crystallographica Section B (via NIH).
-
URL:[Link]
-
Benzofuran Analogs (Comparative Sulfonyl Geometry)
Sources
- 1. Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structure of 5-chloro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]
Purity Assessment of Synthesized Trisubstituted Pyridines by Quantitative NMR (qNMR)
Executive Summary
The Hidden Trap in High-Throughput Purification: In medicinal chemistry, trisubstituted pyridines are ubiquitous scaffolds, often synthesized via metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura). While HPLC-UV is the industry standard for rapid purity assessment, it frequently fails to detect inorganic salts, trapped catalysts, and non-chromophoric residual solvents. This guide establishes Quantitative NMR (qNMR) as the superior, absolute method for purity determination, demonstrating how it prevents the "false positive" purity values that lead to erroneous biological data.
The Purity Paradox: Why HPLC is Not Enough
Trisubstituted pyridines present unique challenges. Their basic nitrogen can coordinate with metal catalysts (Pd, Cu) or form salts with boronic acid byproducts, which often elute in the solvent front or do not absorb UV light at the monitoring wavelength (typically 254 nm).
Comparative Analysis: qNMR vs. Alternatives
The following table contrasts qNMR with High-Performance Liquid Chromatography (HPLC) and Elemental Analysis (EA).
| Feature | qNMR (Quantitative NMR) | HPLC-UV | Elemental Analysis (CHN) |
| Purity Type | Absolute Purity (w/w %) | Relative Purity (Area %) | Bulk Composition |
| Reference Standard | Not required for analyte; only one internal standard (IS) needed. | Required for every impurity to be accurate (Response Factors). | None (Combustion based). |
| Detection Scope | Universal (all protonated species: solvents, salts, oligomers). | Selective (only chromophores). Misses salts/inorganics. | All combustible material. Misses trapped inorganic salts. |
| Speed | Rapid (< 20 mins). | Moderate (Method development + run time). | Slow (Requires significant mass). |
| Sample Recovery | Yes (Non-destructive).[1] | No. | No (Destructive). |
| Precision | High (< 1% uncertainty with proper protocol). | Variable (dependent on extinction coefficients). | Moderate (± 0.4% is standard tolerance). |
Decision Logic: When to Switch to qNMR
The following diagram illustrates the decision pathway for selecting qNMR over HPLC.
Caption: Decision matrix highlighting the risk of relying solely on HPLC for biological assay submission.
Technical Deep Dive: The qNMR Workflow
To achieve accuracy comparable to analytical weighing, specific parameters must be controlled.
A. Internal Standard (IS) Selection for Pyridines
Trisubstituted pyridines crowd the aromatic region (7.0 – 9.0 ppm). Therefore, the Internal Standard must:
-
Have simple signals (singlets) in a "silent" region.
-
Be non-hygroscopic and chemically inert toward basic pyridines.
-
Have a high molecular weight to minimize weighing errors (larger mass = lower relative error).
Recommended IS Candidates:
-
Dimethyl sulfone (DMSO
): Singlet at ~3.0 ppm (DMSO-d ). Ideal for pyridines as it avoids the aromatic region entirely. -
1,3,5-Trimethoxybenzene: Singlet at ~6.1 ppm. Good if the pyridine substituents are electron-withdrawing (shifting pyridine signals downfield > 7.5 ppm).
-
Maleic Acid: Singlet at ~6.0 ppm.[2] Caution: Can form salts with basic pyridines, potentially shifting peaks. Use only in buffered D
O or if the pyridine is already a salt.
B. The Physics of Accuracy: Relaxation
For quantitative integration, the magnetization must return to equilibrium (
-
Rule: The Relaxation Delay (
) + Acquisition Time ( ) must be of the slowest relaxing signal. -
Pyridine Specifics: Protons adjacent to the nitrogen or bulky substituents often have longer
times (3–5 seconds). -
Protocol: Set
to 20–30 seconds to be safe, or measure using an Inversion Recovery experiment.
Experimental Protocol: Self-Validating Purity Assessment
Objective: Determine the absolute purity (weight %) of "Compound X" (Trisubstituted Pyridine).
Materials
-
Analyte: ~10 mg of Compound X (dried).
-
Internal Standard (IS): Dimethyl sulfone (TraceSure® or Sigma-Aldrich TraceCERT® grade).
-
Solvent: DMSO-d
(99.9% D) – preferred over CDCl to prevent aggregation of polar pyridines. -
Balance: Microbalance with readability of 0.001 mg (1 µg).
Step-by-Step Methodology
-
Gravimetry (The Critical Step):
-
Weigh exactly ~10 mg of Analyte (
) into a vial. -
Weigh exactly ~5 mg of IS (
) into the same vial. -
Note: Weighing both into the same vial eliminates volumetric errors.
-
-
Solubilization:
-
Add ~0.6 mL DMSO-d
. Vortex until fully dissolved. Ensure no particulates remain.
-
-
Acquisition (Instrument Parameters):
-
Pulse Angle: 90° (maximize signal).
-
Spectral Width: 20 ppm (to catch all signals and baseline).
-
Relaxation Delay (
): 30 seconds (ensures ). -
Number of Scans (NS): 16 or 32 (aim for S/N > 150:1).
-
Temperature: 298 K (constant).
-
-
Processing:
-
Phase Correction: Manual (critical for flat baseline).
-
Baseline Correction: Polynomial or spline.
-
Integration: Integrate the IS singlet (
) and a distinct Analyte signal ( ). Do not use multiplets with overlaps.
-
Calculation
Calculate purity (
Where:
-
= Integral area[3]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
= Number of protons (e.g., 6 for DMSO
, 1 for Pyridine H) - = Molecular Weight
- = Mass weighed[4]
- = Purity (as a decimal)
Experimental Workflow Diagram
Caption: The linear workflow for qNMR. Gravimetry is the largest source of uncertainty.
Case Study: The "Suzuki Salt" Trap
Scenario: A researcher synthesizes a 2,4,6-trisubstituted pyridine via Suzuki coupling.
-
HPLC Result: 99.2% purity (single peak at 254 nm).
-
Observation: The biological IC
is weaker than expected.
qNMR Analysis:
-
Internal Standard: Dimethyl sulfone.[5]
-
Spectrum: Shows the expected pyridine peaks plus broad signals at 3.4 ppm (water) and sharp satellites not matching the product.
-
Calculation:
-
Weighed Mass: 10.2 mg.
-
qNMR Calculated Mass (Active Ingredient): 8.9 mg.
-
Absolute Purity: 87.2% .
-
References
-
BIPM (Bureau International des Poids et Mesures). (2019). Internal Standard Reference Data for qNMR. BIPM. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry, 35, 5-26. [Link]
Sources
A Comparative Guide to the Synthesis of Trisubstituted Pyridines: Benchmarking Classical and Modern Routes
For Immediate Release
A Senior Application Scientist's Guide to Synthesizing Trisubstituted Pyridines: A Comparative Analysis of Established and Novel Methodologies
The pyridine scaffold is a cornerstone of modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. The ability to precisely install three substituents onto this six-membered heterocycle is of paramount importance for fine-tuning molecular properties and developing next-generation chemical entities. This guide provides a comprehensive comparison between classical, time-tested methods and modern, cutting-edge synthetic routes to trisubstituted pyridines, offering researchers the data and insights needed to make informed strategic decisions in their synthetic endeavors.
The Enduring Legacy of Classical Pyridine Syntheses
For over a century, chemists have relied on a handful of robust, name-reaction-based methods for constructing the pyridine ring from acyclic precursors. These cyclization strategies are valued for their use of simple, readily available starting materials.
The Hantzsch Pyridine Synthesis
A quintessential multi-component reaction, the Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[1] The initial product is a 1,4-dihydropyridine, which must be subsequently oxidized to the aromatic pyridine.[1] This method is particularly effective for preparing symmetrically substituted pyridines.
-
Causality of Experimental Choices: The choice of oxidant is critical. While harsh oxidants can be used, milder reagents like sodium nitrite in acetic acid are often preferred to avoid degradation of sensitive functional groups that may be present on the ring.[1] The initial condensation is typically refluxed in ethanol, a solvent that effectively solubilizes the diverse components.
The Guareschi-Thorpe Condensation
This method provides access to highly functionalized 2-pyridones through the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base.[2][3] Recent advancements have demonstrated the reaction's efficacy in environmentally benign aqueous media using ammonium carbonate, which acts as both the nitrogen source and the reaction promoter.[4]
-
Expertise in Action: The classical Guareschi-Thorpe reaction often required harsh conditions and long reaction times.[4] The modern, greener protocol leverages the pH-buffering capacity of ammonium carbonate in water to facilitate the key condensation steps at lower temperatures (80°C), leading to higher yields and simpler product isolation via precipitation.[4]
The Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a versatile method that involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate.[1] This approach allows for the synthesis of a wide variety of 2,4,6-trisubstituted pyridines.
-
Self-Validating Protocol: The initial step involves the formation of the pyridinium salt from an acetophenone derivative and iodine in pyridine. This salt is a stable, isolable intermediate, allowing for purification before the final cyclization step. The success of this first step, often confirmed by simple filtration, validates the quality of the starting material before committing to the more complex annulation.
The New Wave: Modern Methods for Pyridine Synthesis
While classical methods are foundational, modern synthetic chemistry has ushered in an era of unprecedented precision and efficiency, largely driven by transition-metal catalysis. These newer routes often involve the functionalization of a pre-existing pyridine core.[5]
Transition-Metal-Catalyzed C-H Functionalization
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for introducing substituents onto the pyridine ring.[6] This approach avoids the need for pre-functionalized starting materials, a common requirement of classical cross-coupling reactions. Transition metals like palladium, rhodium, and iron can catalyze the direct arylation, alkylation, or acylation of pyridine C-H bonds.[5][7][8]
-
Mechanistic Insight: The regioselectivity of C-H functionalization is a key challenge. For pyridine, the electron-deficient nature of the ring and the coordinating ability of the nitrogen atom typically direct functionalization to the C2-position.[5] However, innovative strategies using directing groups or specialized catalytic systems are enabling selective functionalization at the C3 and C4 positions as well.[9]
Metal-Free Radical Approaches
Recent developments have also focused on metal-free alternatives. One such protocol utilizes a combination of iodine and triethylamine to trigger the synthesis of polysubstituted pyridines from oximes and acroleins.[10] This method proceeds via a proposed radical pathway and demonstrates high chemoselectivity and broad functional group tolerance.[10]
-
Trustworthiness by Design: The reaction's reliance on common, inexpensive reagents makes it highly accessible. The reported robustness across a wide range of functional groups, from electron-donating to electron-withdrawing substituents, provides confidence in its applicability to complex molecule synthesis.[10]
Data-Driven Comparison: Classical vs. Modern Routes
| Metric | Hantzsch Synthesis | Guareschi-Thorpe Condensation | Transition-Metal C-H Functionalization | Metal-Free Radical Synthesis |
| Primary Approach | Ring Formation (Cyclization) | Ring Formation (Cyclization) | Ring Functionalization | Ring Formation (Cyclization) |
| Typical Yields | Good to Excellent | Good to Excellent[4] | Moderate to Excellent[5] | Moderate to Excellent[10] |
| Regioselectivity | Defined by starting materials | Defined by starting materials | C2-selectivity is common, other positions challenging[5][9] | High[10] |
| Substrate Scope | Broad for aldehydes & β-ketoesters | Broad for 1,3-dicarbonyls[4] | Broad, but can be catalyst/ligand dependent | Broad functional group tolerance reported[10] |
| Functional Group Tolerance | Moderate (requires oxidation step) | Good (milder conditions in new protocols) | Generally High | High |
| Reaction Conditions | Reflux, then oxidation | 80°C (modern) to Reflux (classical)[4] | Often Mild to Moderate Temperatures | Mild |
| Atom Economy | Moderate (loss of water, etc.) | Good | Excellent (no pre-activation needed) | Good |
| Key Advantage | Builds core from simple units | Access to 2-pyridones[3] | Late-stage functionalization, high atom economy[9] | Avoids transition metals |
| Key Limitation | Symmetrical products favored, oxidation needed[1] | Limited to pyridone structures | Controlling regioselectivity can be difficult[9] | Mechanistic understanding still developing |
Experimental Protocols
Protocol for Classical Hantzsch Synthesis of 2,4,6-Triphenylpyridine
-
Step 1: 1,5-Diketone Synthesis (Claisen-Schmidt Condensation): A mixture of acetophenone (2.40 g, 20 mmol) and benzaldehyde (1.06 g, 10 mmol) in ethanol (20 mL) is treated with aqueous sodium hydroxide (10%, 5 mL). The mixture is stirred at room temperature for 2 hours. The precipitated chalcone is filtered, washed with water, and dried.
-
Step 2: Michael Addition: The chalcone (2.08 g, 10 mmol) is dissolved in ethanol (30 mL), and acetophenone (1.20 g, 10 mmol) and a catalytic amount of sodium ethoxide are added. The mixture is refluxed for 3 hours. After cooling, the 1,5-diketone intermediate precipitates and is collected by filtration.
-
Step 3: Cyclization and Aromatization: The 1,5-diketone is mixed with ammonium acetate (6.17 g, 80 mmol) in glacial acetic acid (30 mL). The mixture is refluxed for 4 hours. After cooling, the reaction is poured into water, and the precipitated 2,4,6-triphenylpyridine is collected by filtration and recrystallized from ethanol.[1]
Protocol for Modern Palladium-Catalyzed C2-Arylation of Pyridine
-
Materials: Pyridine (1 mmol), 4-iodotoluene (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), P(o-tol)₃ (0.08 mmol, 8 mol%), Cs₂CO₃ (2 mmol), and anhydrous dioxane (3 mL).
-
Procedure: To a flame-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂, P(o-tol)₃, Cs₂CO₃, and 4-iodotoluene. Add anhydrous dioxane followed by pyridine. Seal the tube and heat the reaction mixture at 120°C for 24 hours. After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford 2-(p-tolyl)pyridine.
Visualizing the Synthetic Decision Process
Choosing the optimal synthetic route depends on several factors, including the target substitution pattern, available starting materials, and the need for functional group tolerance. The following workflow illustrates a typical decision-making process.
Caption: Decision workflow for selecting a pyridine synthesis strategy.
Conclusion
The synthesis of trisubstituted pyridines is a mature yet continuously evolving field. Classical methods like the Hantzsch and Kröhnke syntheses remain powerful tools for constructing the pyridine core from simple acyclic precursors.[1] They are often characterized by operational simplicity. In contrast, modern transition-metal-catalyzed C-H functionalization and other novel strategies offer unparalleled efficiency, atom economy, and the ability to perform late-stage modifications on complex molecules.[5][9] The optimal choice of method is not universal but depends on a careful analysis of the target structure, available resources, and the overall synthetic plan. This guide provides the foundational data for researchers to navigate these choices and accelerate their research and development programs.
References
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Title: C–H functionalization of pyridines Source: Organic & Biomolecular Chemistry URL: [Link]
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Title: C-H Functionalization of Pyridines Source: ResearchGate URL: [Link]
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Title: Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds Source: Molecules URL: [Link]
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Title: Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis Source: Beilstein Journal of Organic Chemistry URL: [Link]
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Title: Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity Source: Chemistry – A European Journal URL: [Link]
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Title: Recent developments in the fabrication of magnetic nanoparticles for the synthesis of trisubstituted pyridines and imidazoles: A green approach Source: ResearchGate URL: [Link]
-
Title: Metal-Free Assembly of Polysubstituted Pyridines from Oximes and Acroleins Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Recent developments in the fabrication of magnetic nanoparticles for the synthesis of trisubstituted pyridines and imidazoles: A green approach Source: Synthetic Communications URL: [Link]
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Title: Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate Source: Scientific Reports URL: [Link]
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Title: A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques Source: International Journal of Advanced Research in Science, Communication and Technology URL: [Link]
-
Title: Synthesis of trisubstituted pyridines using l‐proline‐based magnetic... Source: ResearchGate URL: [Link]
-
Title: Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis Source: PMC URL: [Link]
-
Title: Guareschi-Thorpe Condensation Source: Merck Index URL: [Link]
-
Title: Pyridine synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines Source: Chemical Reviews URL: [Link]
-
Title: Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review Source: ResearchGate URL: [Link]
-
Title: Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides Source: Organic Letters URL: [Link]
-
Title: Recent Strategies for the Synthesis of Pyridine Derivatives Source: ChemInform URL: [Link]
-
Title: Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials Source: ACS Omega URL: [Link]
-
Title: Metal-catalysed Pyridine Ring Synthesis Source: Wordpress URL: [Link]
-
Title: Guareschi-Thorpe synthesis of pyridine Source: YouTube URL: [Link]
-
Title: Solid-Phase Synthesis of 2,4,6-Trisubstituted Pyridines Source: Journal of Organic Chemistry URL: [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Chloro-3-methanesulfonylpyridin-2-amine Analogs in Kinase Inhibition
In the landscape of modern drug discovery, the aminopyridine scaffold stands as a privileged structure, particularly in the realm of kinase inhibition. This guide delves into the nuanced world of structure-activity relationship (SAR) studies of analogs derived from 5-Chloro-3-methanesulfonylpyridin-2-amine. While direct and extensive SAR literature on this specific parent compound is nascent, a wealth of knowledge can be extrapolated from structurally similar aminopyridine and aminopyrimidine derivatives that have been rigorously investigated as kinase inhibitors. This guide will synthesize these findings to provide a predictive framework for designing novel and potent inhibitors based on the this compound core.
Our exploration will be grounded in the principles of medicinal chemistry, elucidating how subtle modifications to the parent scaffold can profoundly impact biological activity. We will dissect the roles of various substituents on the pyridine ring and the exocyclic amino group, drawing insights from published data on related kinase inhibitors targeting oncologically relevant proteins such as ALK, EGFR, and JNK.[1][2]
The this compound Scaffold: A Promising Starting Point
The parent compound, this compound, presents several key features that make it an attractive starting point for kinase inhibitor design:
-
2-Aminopyridine Core: This motif is a well-established "hinge-binder" in ATP-competitive kinase inhibitors. The nitrogen atom of the pyridine ring and the exocyclic amino group can form crucial hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.[3]
-
5-Chloro Substituent: The chloro group at the 5-position offers a handle for synthetic modification and can influence the electronic properties of the pyridine ring. Halogen bonding interactions with the target protein are also a possibility.
-
3-Methanesulfonyl Group: The sulfonyl moiety is a strong electron-withdrawing group, which can modulate the pKa of the aminopyridine system and potentially engage in additional interactions within the ATP-binding pocket.
This guide will systematically explore the SAR of analogs by considering modifications at key positions of this scaffold, drawing parallels from established research on related compounds.
Comparative SAR Analysis of Key Structural Modifications
To understand the potential SAR landscape of this compound analogs, we will analyze the impact of substitutions at three primary locations: the exocyclic amino group (N2), the C4 position of the pyridine ring, and the C6 position of the pyridine ring.
Modifications at the Exocyclic Amino Group (N2)
The exocyclic amino group is a critical anchor for hinge binding. Modifications at this position are typically aimed at extending into the solvent-exposed region of the ATP-binding site or reaching deeper into selectivity pockets. SAR studies on related aminopyrimidine-based inhibitors have shown that substitution at this position with aryl or heteroaryl groups is often beneficial for potency.
For instance, in the development of ALK/EGFR dual inhibitors, a 2-((5-chloro-2-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-4-yl)amino) substituent was found to be highly effective.[2][4] This suggests that for our parent scaffold, derivatization of the 2-amino group with a substituted phenyl ring, particularly one bearing a sulfonyl group, could be a fruitful strategy.
Table 1: Postulated SAR for N2-Substituted Analogs
| R Group (at N2) | Predicted Impact on Activity | Rationale |
| Hydrogen (Parent) | Baseline | Forms essential H-bonds with the hinge. |
| Small Alkyl | Likely decrease | May disrupt optimal hinge binding. |
| Phenyl | Potential increase | Can occupy the hydrophobic region near the hinge. |
| Substituted Phenyl (e.g., with sulfonyl) | Significant increase | Potential for additional interactions and improved potency, as seen in related series.[2] |
| Acrylamide | Significant increase | Can act as a covalent warhead to target nearby cysteine residues, leading to irreversible inhibition.[4] |
Modifications at the C4 and C6 Positions of the Pyridine Ring
The C4 and C6 positions of the pyridine ring are often solvent-exposed and provide vectors for introducing solubilizing groups or moieties that can enhance selectivity.
-
C4 Position: Introduction of small polar groups at the C4 position could improve aqueous solubility, a critical parameter for drug development. For example, morpholino or piperazino groups are commonly used for this purpose.
-
C6 Position: Modifications at the C6 position can be used to fine-tune the electronic properties of the pyridine ring and to probe for interactions with the solvent front. In some kinase inhibitor series, small alkyl or alkoxy groups at this position have been shown to be beneficial.
Table 2: Postulated SAR for C4 and C6-Substituted Analogs
| Position | R Group | Predicted Impact on Activity | Rationale |
| C4 | Methoxy | Neutral to slight increase | Can improve metabolic stability. |
| C4 | Morpholino | Increased solubility | May slightly decrease potency due to steric bulk. |
| C6 | Methyl | Potential increase | Can enhance hydrophobic interactions. |
| C6 | Amino | Potential increase | May form additional hydrogen bonds.[5] |
Experimental Protocols
To validate the predicted SAR trends, the synthesis and biological evaluation of novel analogs are essential. Below are representative protocols for these key steps.
General Synthetic Procedure for N2-Arylation
A common method for the N-arylation of 2-aminopyridines is the Buchwald-Hartwig cross-coupling reaction.
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq.), the desired aryl halide (1.1 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq.), a phosphine ligand like Xantphos (0.04 eq.), and a base such as Cs₂CO₃ (2.0 eq.).
-
Solvent and Atmosphere: Add anhydrous dioxane or toluene to the vessel. Purge the reaction mixture with argon or nitrogen for 15-20 minutes.
-
Reaction Conditions: Heat the mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and filter through a pad of Celite. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated analog.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against a target kinase (e.g., JNK1) can be determined using a variety of commercially available assay kits, often based on fluorescence resonance energy transfer (FRET) or luminescence.
-
Reagents: Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a peptide), and ATP.
-
Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations.
-
Assay Procedure: In a 384-well plate, add the reaction buffer, followed by the test compound dilutions. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the signal (e.g., fluorescence or luminescence) according to the kit manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the development of novel kinase inhibitors. Based on the extensive SAR data from related aminopyridine and aminopyrimidine series, we can confidently predict that N2-arylation with appropriately substituted rings will be a key strategy for enhancing potency. Furthermore, judicious modification of the C4 and C6 positions can be employed to optimize the physicochemical properties of the resulting analogs. The experimental protocols outlined in this guide provide a robust framework for synthesizing and evaluating these novel compounds. Future work should focus on building a comprehensive library of analogs to fully elucidate the SAR of this promising scaffold and to identify lead compounds for further preclinical development.
References
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Vacher, B., et al. (1999). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. Journal of Medicinal Chemistry, 42(10), 1648-1660. [Link]
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Sharma, S., et al. (2011). 2D QSAR Studies of Several Potent Aminopyridine, Anilinopyrimidine and Pyridine Carboxamide-based JNK Inhibitors. International Journal of Pharmaceutical Sciences and Drug Research, 3(4), 331-336. [Link]
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Chen, Y., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European Journal of Medicinal Chemistry, 139, 674-697. [Link]
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Wang, Y., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry, 28(23), 115775. [Link]
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Li, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry, 67(17), 15220-15245. [Link]
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Sroor, F. M., et al. (2025). Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. ResearchGate. [Link]
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Zeid, I. F., et al. (2021). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Saudi Pharmaceutical Journal, 29(7), 735-748. [Link]
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Perković, I., et al. (2024). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. International Journal of Molecular Sciences, 25(4), 2288. [Link]
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Rumpf, T., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181. [Link]
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Stayrook, K. R., et al. (2017). Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. ACS Medicinal Chemistry Letters, 8(7), 752-757. [Link]
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Chen, Y., et al. (2017). Discovery of N -(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. ResearchGate. [Link]
-
Olawode, E. O., et al. (2019). Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones. Bioorganic & Medicinal Chemistry Letters, 29(13), 1572-1575. [Link]
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Tutar, Y., & Tutar, L. (2010). Squaryl molecular metaphors - application to rational drug design and imaging agents. Current Pharmaceutical Design, 16(17), 1930-1940. [Link]
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Siddiqui-Jain, A., et al. (2010). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][1][6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Journal of Medicinal Chemistry, 54(2), 635-654. [Link]
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Kumar, V., et al. (2020). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. ACS Infectious Diseases, 6(10), 2775-2786. [Link]
-
Zhang, H., et al. (2024). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 29(5), 1083. [Link]
-
Khan, S. A., et al. (2017). New antiprotozoal agents: Synthesis and biological evaluation of different 4-(7-chloroquinolin-4-yl) piperazin-1-yl)pyrrolidin-2-yl)methanone derivatives. Bioorganic & Medicinal Chemistry Letters, 27(3), 519-523. [Link]
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Held, J., et al. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules, 28(19), 6800. [Link]
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Kumar, R., et al. (2021). Structure activity relationship of the synthesized compounds. ResearchGate. [Link]
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Kakkar, S., et al. (2018). Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. Chemistry Central Journal, 12(1), 130. [Link]
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Safety Operating Guide
Personal protective equipment for handling 5-Chloro-3-methanesulfonylpyridin-2-amine
Topic: Personal protective equipment for handling 5-Chloro-3-methanesulfonylpyridin-2-amine Content Type: Essential Safety & Operational Guide
Executive Safety Snapshot
Compound: this compound CAS: 1198156-43-0 (and related analogs) Chemical Class: Halogenated Aminopyridine / Alkyl Sulfone
This guide adopts the Precautionary Principle . While specific toxicological data for this exact intermediate may be sparse in public registries, Structure-Activity Relationship (SAR) analysis of the aminopyridine core and methanesulfonyl moiety dictates that this substance be handled as a Category 3 Acute Toxicant and High-Potency Irritant .
Critical Hazards (Inferred from Analogs):
-
H302/H312: Harmful if swallowed or in contact with skin (Systemic pyridine toxicity).
-
H319/H315: Causes serious eye irritation and skin irritation (Amine basicity).
-
H317: May cause an allergic skin reaction (Sulfone/Halogen sensitization potential).
-
STOT-SE: Respiratory irritation if dust is inhaled.
Hierarchy of Controls & PPE Matrix
Effective safety is not just what you wear; it is where you work. PPE is the last line of defense, not the first.
Engineering Controls (Primary Barrier)
-
Containment: All handling of dry powder must occur within a certified Chemical Fume Hood (CFH) or Powder Containment Balance Enclosure.
-
Face Velocity: Maintain 0.5 m/s (100 fpm) average face velocity.
-
Static Control: Use an ionizing bar during weighing. Sulfone derivatives often carry high static charges, increasing dispersion risk.
PPE Specifications (Secondary Barrier)
| Protection Zone | Recommended Equipment | Technical Justification |
| Hand Protection | Double Nitrile Gloves (Outer: 5 mil / Inner: 4 mil) | Methanesulfonyl groups increase polarity, potentially altering permeation kinetics. Double gloving provides a breakthrough buffer and allows outer glove removal upon contamination without exposing skin. |
| Respiratory | N95 (Minimum) P100/N100 (Recommended for >1g) | If working outside a hood (strictly discouraged) or during spill cleanup, a PAPR or Full-Face Elastomeric respirator with P100 cartridges is mandatory to prevent inhalation of sensitizing dusts. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient. The amine functionality is caustic; dust ingress behind glasses can cause severe mucosal damage. |
| Body | Tyvek® Lab Coat (Closed Front) + Chemical Apron | Standard cotton coats absorb liquids/dusts. Tyvek provides a particulate barrier. An impervious apron prevents torso contamination during bench work. |
PPE Decision Logic (Visualization)
This diagram illustrates the decision-making process for selecting the appropriate protection level based on the quantity and state of the material.
Figure 1: Risk-based PPE selection logic. Note that "Solid" forms pose higher inhalation risks, necessitating stricter controls.
Operational Protocols: The "Self-Validating" Workflow
To ensure trustworthiness, every step includes a "Check" point—a moment to validate safety before proceeding.
Phase A: Donning (Pre-Work)
-
Inspection: Hold nitrile gloves up to the light. Stretch slightly to check for pinholes.
-
Layering: Don the inner pair of gloves (bright color preferred, e.g., orange). Tape the cuff of the lab coat to this inner glove if handling >5g.
-
Outer Layer: Don the outer pair (standard blue/purple).
-
Validation: Ensure no skin is visible at the wrist when reaching forward.
-
Phase B: Handling (Weighing & Transfer)
-
Static Neutralization: this compound is prone to static cling. Use an antistatic gun or ionizer before spatulating.
-
The "Dirty Hand / Clean Hand" Rule:
-
Right Hand (Dirty): Handles the spatula and chemical container.
-
Left Hand (Clean): Handles the balance door, notebook, and pen.
-
Validation: If the "Clean Hand" touches the chemical container, stop. Change outer gloves immediately.
-
-
Solvent Addition: Add solvent slowly. The heat of solution (exotherm) for sulfonyl pyridines can be non-trivial. Ensure the vessel is vented.[1]
Phase C: Doffing (Post-Work)
-
Wipe Down: While still in the hood, wipe the exterior of the chemical container with a solvent-dampened tissue (Ethanol/DCM). Dispose of the tissue as solid hazardous waste.
-
Outer Glove Removal: Use the "Beak Method" (pinch and pull) to remove outer gloves inside the hood. Discard into the hood's waste bag.
-
Hand Wash: Wash hands with soap and water while wearing the inner gloves (to remove invisible residue), then remove inner gloves.
-
Final Wash: Wash bare hands thoroughly.
Waste Disposal & Decontamination
The presence of the chlorine atom and the pyridine ring dictates specific disposal streams to prevent environmental toxicity and dangerous chemical incompatibilities.
Figure 2: Waste segregation workflow. The halogenated nature of the compound requires specific segregation from general organic waste streams.
Disposal Specifications
-
Halogenated Stream: Due to the Chlorine substituent (5-Cl), all liquid waste must go to the Halogenated Organic waste stream. Mixing with non-halogenated waste can result in costly disposal penalties or incineration issues.
-
Quenching: If the material is in a reactive mixture (e.g., with acid chlorides), quench with a mild base (Sodium Bicarbonate solution) before disposal to neutralize the amine salts.
-
Container Decontamination: Triple rinse empty containers with Acetone. The rinsate must be disposed of as Halogenated Waste.
Emergency Response
-
Inhalation: Move to fresh air immediately. The sulfonyl group can delay pulmonary symptoms; medical observation is recommended even if the victim feels fine.
-
Skin Contact:
-
Spill Cleanup (Powder):
-
Do not dry sweep (generates dust).[5]
-
Cover with a wet paper towel (dampened with water) to suppress dust.
-
Scoop up the wet material and place in a hazardous waste bag.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Personal Protective Equipment (1910.132). [Link]
-
PubChem. (n.d.). Compound Summary: 2-Amino-5-chloropyridine (Analog). National Library of Medicine. [Link]
-
ECHA (European Chemicals Agency). (n.d.). Guidance on Information Requirements and Chemical Safety Assessment. [Link]
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
